RBN012759
Description
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Properties
IUPAC Name |
7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZDEFKPZSLQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RBN012759: A Technical Guide to its Function as a Selective PARP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This technical guide provides an in-depth overview of the function and mechanism of action of this compound. It details the biochemical and cellular effects of PARP14 inhibition by this compound, focusing on its role in modulating immune responses, particularly macrophage polarization. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, transcriptional regulation, and signal transduction. PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily, has emerged as a key regulator of immune signaling pathways. It has been shown to play a pro-tumorigenic role by promoting an immunosuppressive tumor microenvironment.
This compound is a first-in-class, potent, and selective inhibitor of PARP14.[1] Its development has provided a critical tool for elucidating the biological functions of PARP14 and exploring its therapeutic potential as an immuno-oncology agent. This guide summarizes the current understanding of this compound's function and provides practical information for researchers in the field.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of PARP14.[1] PARP14 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to transfer a single ADP-ribose unit onto target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).
The primary mechanism of action of this compound involves the competitive inhibition of NAD+ binding to the catalytic domain of PARP14. This prevents the auto-MARylation of PARP14 and the MARylation of its downstream substrates. A key signaling pathway modulated by PARP14 is the Interleukin-4 (IL-4) signaling cascade. PARP14 acts as a transcriptional co-factor for STAT6 (Signal Transducer and Activator of Transcription 6), a critical transcription factor in IL-4 signaling. By inhibiting PARP14's MARylation activity, this compound disrupts the PARP14-STAT6 interaction, leading to a downstream modulation of gene expression.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human PARP14 (catalytic domain) | Biochemical Assay | <3 | [2] |
| Mouse PARP14 (catalytic domain) | Biochemical Assay | 5 | [2] |
Table 2: Selectivity of this compound
| PARP Family Member | Selectivity Fold (over PARP14) | Reference |
| MonoPARPs | >300 | [1] |
| PolyPARPs | >1000 | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | Moderate | 100 mg/kg, p.o. | [1] |
| Tolerability | Well-tolerated | up to 500 mg/kg BID | [2] |
Signaling Pathway
The following diagram illustrates the role of PARP14 in the IL-4 signaling pathway and the mechanism of its inhibition by this compound.
Caption: this compound inhibits PARP14, disrupting the IL-4/STAT6 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro PARP14 Enzymatic Activity Assay
This protocol describes a chemiluminescent assay to measure the enzymatic activity of PARP14 and the inhibitory effect of this compound.
Materials:
-
Recombinant human PARP14 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat clear 96-well plates with histones overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound in PARP Assay Buffer. Include a vehicle control (DMSO).
-
Reaction Setup: To each well, add:
-
PARP Assay Buffer
-
Biotinylated NAD+
-
This compound or vehicle
-
Recombinant PARP14 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Wash the plate with PBST.
-
Add chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Macrophage Polarization Assay
This protocol details the in vitro polarization of human monocyte-derived macrophages (MDMs) and the assessment of this compound's effect on M2 polarization.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
6-well tissue culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers for M2 markers (e.g., CD206, ARG1)
Procedure:
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from PBMCs by plastic adherence or using magnetic bead-based selection.
-
Culture monocytes in RPMI-1640 supplemented with M-CSF (50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.
-
-
Macrophage Polarization:
-
On day 7, replace the medium with fresh RPMI-1640.
-
Pre-treat the M0 macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce M2 polarization by adding IL-4 (20 ng/mL) to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of M2 Marker Expression:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of M2-specific markers.
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression relative to the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the target engagement of this compound with PARP14 in a cellular context.[3][4]
Materials:
-
Human cell line expressing PARP14 (e.g., HEK293T)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP14 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PARP14 antibody.
-
-
Data Analysis: Quantify the band intensities of PARP14 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Experimental Workflow
The following diagram provides a general workflow for investigating the effects of this compound on macrophage function.
Caption: A typical experimental workflow for studying this compound's effect on macrophages.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that functions as a potent and selective inhibitor of PARP14. By targeting the catalytic activity of PARP14, this compound effectively modulates the IL-4/STAT6 signaling pathway, leading to a reduction in pro-tumor M2 macrophage polarization and the promotion of an anti-tumor inflammatory response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the role of PARP14 in health and disease and to advance the development of novel immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
RBN012759 (CAS 2360851-29-0): A Technical Guide to a Potent and Selective PARP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBN012759 is a potent and selective, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1] With a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM for the human PARP14 catalytic domain, it exhibits high selectivity over other PARP family members.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays. The information presented is intended to support researchers and drug development professionals in evaluating and utilizing this compound as a chemical probe to investigate PARP14 biology and its therapeutic potential, particularly in the fields of oncology and immunology.
Core Compound Information
| Parameter | Value | Reference(s) |
| Compound Name | This compound | [1] |
| CAS Number | 2360851-29-0 | [3] |
| Molecular Formula | C₁₉H₂₃FN₂O₃S | [3] |
| Molecular Weight | 378.46 g/mol | [1] |
| Primary Target | Poly(ADP-ribose) polymerase 14 (PARP14) | [1] |
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the enzymatic activity of PARP14.[1] PARP14 is a mono-ADP-ribosyltransferase that has been implicated in the regulation of immune responses and cancer cell survival.[4]
The primary mechanism of action of this compound involves the modulation of macrophage polarization.[4] Specifically, it has been shown to reverse the Interleukin-4 (IL-4)-driven polarization of macrophages towards a pro-tumor M2-like phenotype.[4] By inhibiting PARP14, this compound promotes a more inflammatory M1-like macrophage phenotype, which is associated with anti-tumor immunity.[5] This shift in macrophage polarization is a key aspect of its potential therapeutic efficacy in oncology.
Furthermore, this compound has been demonstrated to elicit inflammatory responses in tumor explants, suggesting a broader role in modulating the tumor microenvironment.[1] In the context of allergic inflammation, this compound has been shown to mitigate allergen-induced IgE and mucus overproduction in preclinical models.[6]
Quantitative Data Summary
Table 3.1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. PARP14 | Reference(s) |
| Human PARP14 (catalytic domain) | Biochemical | < 3 | - | [2] |
| Mouse PARP14 (catalytic domain) | Biochemical | 5 | - | [2] |
| monoPARPs (various) | Biochemical | > 300-fold vs. PARP14 | >300x | [1] |
| polyPARPs (various) | Biochemical | > 1000-fold vs. PARP14 | >1000x | [1] |
Table 3.2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference(s) |
| Oral Bioavailability | 30% | 100 mg/kg, p.o. | [1] |
| Plasma Half-life (t½) | 0.4 hours | 100 mg/kg, p.o. | [1] |
| Clearance | 54 mL/min/kg | 100 mg/kg, p.o. | [1] |
| Volume of Distribution (Vdss) | 1.4 L/kg | 100 mg/kg, p.o. | [1] |
Experimental Protocols
PARP14 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from a commercially available assay kit and is suitable for determining the in vitro potency of inhibitors against PARP14.
Materials:
-
PARP14 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. No. 79494)[7]
-
Purified recombinant PARP14 enzyme[7]
-
Biotinylated NAD+[7]
-
Histone-coated 96-well plates[7]
-
Streptavidin-HRP[7]
-
Chemiluminescent substrate[7]
-
This compound (or test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂)[8]
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To the histone-coated wells, add the PARP14 enzyme.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.[9]
-
Wash the plate three times with a wash buffer (e.g., PBST).[9]
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[9]
-
Wash the plate again as in step 6.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages and the assessment of the effect of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Macrophage-colony stimulating factor (M-CSF) for differentiation
-
Interleukin-4 (IL-4) for M2 polarization (e.g., 20 ng/mL)[10]
-
Lipopolysaccharide (LPS) for M1 polarization (e.g., 10 ng/mL)[10]
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokine measurement, antibodies for flow cytometry)
Procedure:
-
Macrophage Differentiation: Culture PBMCs or monocytes in the presence of M-CSF for 6-7 days to differentiate them into naive (M0) macrophages.[11]
-
Polarization and Treatment:
-
For M2 polarization, replace the medium with fresh medium containing IL-4.
-
For M1 polarization, replace the medium with fresh medium containing LPS.
-
In parallel, treat M2-polarizing cells with various concentrations of this compound (e.g., 0.1-10 μM).[1]
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, CCL18) cytokines using ELISA.
-
Gene Expression: Lyse the cells and perform qRT-PCR to analyze the expression of M1 and M2 marker genes.
-
Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) markers and analyze by flow cytometry.
-
In Vivo Allergic Airway Inflammation Model
This protocol is based on an Alternaria alternata-induced model of allergic airway inflammation in BALB/c mice.[6]
Materials:
-
BALB/c mice[6]
-
Alternaria alternata extract[6]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)[6]
-
Equipment for intranasal administration and oral gavage
-
Tools for bronchoalveolar lavage (BAL) fluid collection and lung histology
Procedure:
-
Sensitization: Sensitize mice by intranasal administration of Alternaria extract on multiple consecutive days (e.g., days 0-4).[6]
-
Resting Period: Allow the mice to rest for a period (e.g., until day 16).[6]
-
Treatment: Begin oral gavage with this compound (e.g., 500 mg/kg, twice daily) or vehicle a few days before the allergen challenge (e.g., starting on day 12).[6]
-
Challenge: Re-challenge the mice with intranasal Alternaria extract on consecutive days (e.g., days 16-18) while continuing the this compound or vehicle treatment.[6]
-
Endpoint Analysis (e.g., on day 19):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils) by cell counting and differential analysis.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of mucus production (e.g., using Periodic acid-Schiff staining) and inflammation.
-
Serum IgE: Collect blood to measure the levels of allergen-specific IgE by ELISA.
-
Visualizations
Signaling Pathway of PARP14 Inhibition in Macrophages
Caption: this compound inhibits PARP14, blocking IL-4-mediated M2 macrophage polarization.
Experimental Workflow for In Vivo Allergic Inflammation Study
Caption: Workflow for the in vivo allergic airway inflammation model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PARP | TargetMol [targetmol.com]
- 4. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Pharmaceutical Inhibition of PARP14 Mitigates Allergen-Induced IgE and Mucus Overproduction in a Mouse Model of Pulmonary Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
The Discovery and Development of RBN012759: A Potent and Selective PARP14 Inhibitor for Immuno-oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
RBN012759 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in pro-tumor macrophage polarization and the suppression of anti-tumor inflammatory responses. Developed through structure-based design, this compound has demonstrated significant potential as a novel immuno-oncology agent. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including key experimental data, detailed methodologies, and visualization of the underlying biological pathways.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair and signaling. PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily, has emerged as a key regulator of immune cell function.[1] Genetic studies have revealed its role in promoting the polarization of macrophages towards an immunosuppressive M2 phenotype, driven by interleukin-4 (IL-4), and in suppressing interferon-γ (IFN-γ) signaling pathways that are critical for anti-tumor immunity.[2][3] These findings identified PARP14 as a promising therapeutic target for cancer immunotherapy. The development of potent and highly selective inhibitors of PARP14 was hampered by the lack of suitable chemical probes.[1] this compound was developed to address this need, emerging from medicinal chemistry efforts that transformed a micromolar screening hit into a highly potent and selective chemical probe.[1]
Biochemical and Cellular Potency of this compound
This compound is a highly potent inhibitor of PARP14 with excellent selectivity over other members of the PARP family.
| Parameter | Value | Reference |
| PARP14 IC50 (biochemical) | <3 nM (0.003 µM) | [1][2][4] |
| Selectivity over monoPARPs | >300-fold | [4] |
| Selectivity over polyPARPs | >1000-fold | [4] |
Table 1: Biochemical Potency and Selectivity of this compound. This table summarizes the key in vitro inhibitory activity and selectivity of this compound against PARP14 and other PARP family members.
In cellular assays, this compound effectively engages its target. Treatment of primary human macrophages with this compound resulted in a dose-dependent decrease in the mono-ADP-ribosylation (MAR) signal corresponding to PARP14 self-MARylation and led to the stabilization of the PARP14 protein.[4] Furthermore, this compound effectively reverses the effects of IL-4, a key cytokine in promoting the pro-tumor M2 macrophage phenotype. In IL-4 stimulated primary human macrophages, this compound reduced the secretion of M2-associated cytokines.[4]
Pharmacokinetic Properties
Preclinical studies in mice have characterized the pharmacokinetic profile of this compound, demonstrating its suitability for in vivo evaluation.
| Parameter | Value | Dose and Route | Species | Reference |
| Oral Bioavailability | 30% | 100 mg/kg; p.o. | Mouse | [4] |
| Plasma Half-life (t½) | 0.4 h | 100 mg/kg; p.o. | Mouse | [4] |
| Clearance | 54 mL/min/kg | 100 mg/kg; p.o. | Mouse | [4] |
| Volume of Distribution (Vdss) | 1.4 L/kg | 100 mg/kg; p.o. | Mouse | [4] |
| Tolerability | Well-tolerated | 500 mg/kg BID; p.o. (repeat dosing) | Mouse | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice. This table outlines the key pharmacokinetic properties of this compound following oral administration in mice.
Mechanism of Action: Reversing Immune Suppression
This compound exerts its anti-tumor effects by modulating the tumor microenvironment, primarily by reprogramming macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.
Inhibition of IL-4-Driven Pro-Tumor Gene Expression
PARP14 is a critical component of the IL-4 signaling pathway. By inhibiting PARP14, this compound effectively reverses IL-4-driven gene expression in macrophages, which is associated with a pro-tumorigenic state.[2][3][5] This leads to a reduction in the expression of genes that promote tumor growth and immune evasion.
Figure 1: this compound Inhibition of the IL-4 Signaling Pathway. This diagram illustrates how this compound blocks PARP14, thereby inhibiting the downstream signaling cascade initiated by IL-4 that leads to the expression of pro-tumor genes in macrophages.
Induction of an Inflammatory mRNA Signature
In addition to reversing M2 polarization, treatment with this compound has been shown to induce an inflammatory mRNA signature in primary human tumor explants.[2][3][5] This signature is similar to that observed with immune checkpoint inhibitor therapy, suggesting that this compound can help to create a more pro-inflammatory and anti-tumorigenic microenvironment.
Crosstalk with the cGAS-STING Pathway
While direct modulation of the cGAS-STING pathway by this compound has not been explicitly detailed, the inhibition of PARP family members is known to impact this critical innate immune sensing pathway. PARP inhibitors can lead to the accumulation of cytosolic DNA, which is a potent activator of the cGAS-STING pathway.[6] This activation triggers the production of type I interferons, further promoting an anti-tumor immune response. The inhibition of PARP14 by this compound, through its effects on immune cell polarization and cytokine production, likely contributes to an environment conducive to cGAS-STING activation, although further research is needed to fully elucidate this connection.
Figure 2: Hypothesized Mechanism of this compound in the Tumor Microenvironment. This diagram depicts the proposed mechanism where this compound inhibits PARP14, leading to a shift from M2 to M1 macrophage polarization. This reprogramming results in the release of inflammatory cytokines, which may in turn contribute to the activation of the cGAS-STING pathway and subsequent anti-tumor immunity.
Experimental Protocols
PARP14 Biochemical Inhibition Assay
A chemiluminescent assay kit can be utilized to measure PARP14 activity.[7][8] Histone proteins are coated on a 96-well plate. A biotinylated NAD+ substrate mixture is incubated with recombinant PARP14 enzyme in the presence of varying concentrations of this compound. The reaction is then detected using streptavidin-HRP and a chemiluminescent substrate. The resulting signal, proportional to PARP14 activity, is measured using a luminometer. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
Macrophage Polarization Assay
Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).[9][10] Macrophages are then polarized towards an M2 phenotype by stimulation with IL-4 in the presence or absence of this compound. After a defined incubation period, cell culture supernatants can be collected to measure cytokine secretion (e.g., by ELISA), and cell lysates can be prepared for gene expression analysis (e.g., by qPCR) of M1 and M2 markers.
In Vivo Allergic Disease Model
A mouse model of Alternaria-induced allergic airway inflammation can be used to assess the in vivo efficacy of this compound.[11] Mice are sensitized with intranasal administration of Alternaria alternata extract over several days. Following a rest period, mice are challenged with the allergen and treated with this compound or vehicle control via oral gavage. Readouts can include analysis of bronchoalveolar lavage fluid for inflammatory cell influx, measurement of serum IgE levels, and histological examination of lung tissue for mucus production and inflammation.[11]
Figure 3: this compound Development Workflow. This diagram outlines the key stages in the discovery and preclinical development of this compound, from initial high-throughput screening to in vivo efficacy studies.
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of PARP14 that has demonstrated significant preclinical activity as an immuno-oncology agent. By reprogramming pro-tumor macrophages and inducing an inflammatory tumor microenvironment, this compound holds promise for the treatment of various cancers. Further investigation into its precise interplay with other innate immune signaling pathways, such as cGAS-STING, and its evaluation in clinical settings are warranted to fully realize its therapeutic potential. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of PARP14 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. lonzabio.jp [lonzabio.jp]
- 10. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Pharmaceutical Inhibition of PARP14 Mitigates Allergen-Induced IgE and Mucus Overproduction in a Mouse Model of Pulmonary Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RBN012759, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Molecular and Physical-Chemical Properties
This compound is a synthetic organic small molecule designed for high potency and selectivity against PARP14.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃FN₂O₃S | [1][3][4] |
| Molecular Weight | 378.46 g/mol | [3][4] |
| CAS Number | 2360851-29-0 | [1][3] |
| Formal Name | 7-(cyclopropylmethoxy)-5-fluoro-2-[[(trans-4-hydroxycyclohexyl)thio]methyl]-4(3H)-quinazolinone | [1] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of the catalytic activity of PARP14.[5] PARP14 is a mono-ADP-ribosyltransferase that has been implicated in promoting protumor macrophage polarization and suppressing antitumor inflammatory responses, primarily through its role in modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[5]
By inhibiting PARP14, this compound can reverse the IL-4-driven protumor gene expression in macrophages.[5] This leads to a less immunosuppressive tumor microenvironment and can induce an inflammatory response, suggesting its potential as a therapeutic agent in immuno-oncology.[5]
Inhibitory Activity and Selectivity
This compound demonstrates exceptional potency against PARP14 and high selectivity over other members of the PARP family.
| Target | IC₅₀ (nM) | Selectivity | Reference |
| Human PARP14 | < 3 | - | [4][6] |
| Mouse PARP14 | 5 | - | [6] |
| Other PARP family members (monoPARPs) | - | >300-fold | [4][5] |
| Other PARP family members (polyPARPs) | - | >1000-fold | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
PARP14 Inhibition Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP14 and the inhibitory effect of compounds like this compound.
-
Plate Preparation : A 96-well plate is coated with histone proteins.
-
Enzyme Reaction : Recombinant PARP14 enzyme is incubated with a biotinylated NAD+ substrate mixture in an optimized assay buffer. Test compounds (e.g., this compound) are added at various concentrations.
-
Detection : Streptavidin-HRP is added, followed by an ELISA ECL substrate.
-
Data Acquisition : The resulting chemiluminescence, which is proportional to PARP14 activity, is measured using a chemiluminescence reader. A decrease in signal in the presence of the test compound indicates inhibition.
Macrophage Polarization and Gene Expression Analysis
This protocol assesses the effect of this compound on macrophage polarization, a key aspect of its immunomodulatory activity.
-
Macrophage Differentiation : Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).
-
Polarization : Differentiated macrophages (M0) are polarized towards a protumor (M2-like) phenotype by stimulation with IL-4.
-
Treatment : Polarized macrophages are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Gene Expression Analysis : After a suitable incubation period, RNA is extracted from the macrophages. The expression levels of key genes associated with M2 polarization (e.g., CCL13, CCL19, CXCL11) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing to determine the effect of this compound on reversing the M2 phenotype.[1]
In Vivo Mouse Model Studies
These experiments evaluate the efficacy and tolerability of this compound in a living organism.
-
Animal Model : C57BL/6 mice are often used.
-
Administration : this compound is administered orally (p.o.) at specified doses (e.g., 300 mg/kg or 500 mg/kg) twice daily (BID) for a set duration, such as 7 days.
-
Pharmacokinetic Analysis : Plasma samples are collected at various time points to determine the concentration of this compound using liquid chromatography-mass spectrometry (LC-MS), providing data on its bioavailability and half-life.
-
Pharmacodynamic Analysis : Tissues or tumors are collected to assess the in vivo target engagement, for instance, by measuring the levels of PARP14 protein or downstream signaling molecules.
-
Efficacy Assessment : In tumor models, tumor growth is monitored over time to evaluate the antitumor efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Caption: Mechanism of this compound in inhibiting the IL-4 signaling pathway.
Caption: Workflow for macrophage polarization and treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
RBN012759 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). The document details its biochemical and cellular activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant therapeutic potential due to its precise targeting of PARP14.[1] PARP14, a member of the PARP family of enzymes, is involved in a variety of cellular processes, including the regulation of immune responses and cancer cell survival.[1] this compound's high selectivity minimizes off-target effects, making it a valuable tool for both basic research and clinical development.
Target Selectivity Profile
This compound is a potent inhibitor of human PARP14 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3] It exhibits exceptional selectivity for PARP14 over other members of the PARP family.
Data Presentation
The following tables summarize the quantitative data regarding the target selectivity of this compound.
Table 1: Potency against PARP14
| Target | Species | IC50 (nM) |
| PARP14 (catalytic domain) | Human | < 3[2][3] |
| PARP14 (catalytic domain) | Mouse | 5[2] |
Table 2: Selectivity against other PARP Family Members
While a detailed quantitative screening across the entire PARP family with specific IC50 values is not publicly available in the reviewed literature, this compound has been consistently reported to be highly selective.
| PARP Family Member | Selectivity Fold vs. PARP14 | IC50 (nM) |
| Other PARP family members | > 300-fold[1][4] | Not specified |
| monoPARPs | > 300-fold[3] | Not specified |
| polyPARPs | > 1000-fold[3] | Not specified |
Mechanism of Action
This compound functions by inhibiting the catalytic activity of PARP14, thereby preventing the transfer of ADP-ribose to target proteins (mono-ADP-ribosylation or MARylation).[2][3] This inhibition has significant downstream effects on cellular signaling pathways, particularly in the context of immune cell function. One of the key pathways modulated by PARP14 is the Interleukin-4 (IL-4) signaling cascade, which plays a crucial role in the polarization of macrophages towards an M2, or "alternatively activated," phenotype. By inhibiting PARP14, this compound can reverse IL-4-driven gene expression in macrophages, suggesting a shift away from the pro-tumor M2 phenotype.[1][2]
Mandatory Visualization: Signaling Pathway
Caption: IL-4 signaling pathway and the inhibitory action of this compound on PARP14.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assay for PARP14 Inhibition
This protocol describes a common method for determining the in vitro potency of inhibitors against PARP14.
Objective: To measure the IC50 value of this compound against purified PARP14 enzyme.
Materials:
-
Recombinant human PARP14 catalytic domain
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
This compound (serially diluted in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Histone proteins are pre-coated onto the surface of a 96-well plate. The plate is then washed and blocked to prevent non-specific binding.
-
Compound Addition: A serial dilution of this compound in DMSO is prepared and added to the wells. Control wells receive DMSO only.
-
Enzyme and Substrate Addition: Recombinant PARP14 enzyme is added to each well, followed by the addition of biotinylated NAD+ to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow for the ADP-ribosylation of histones.
-
Detection: The plate is washed to remove unreacted reagents. Streptavidin-HRP conjugate is then added to each well and incubated to allow binding to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells. The luminescence generated is proportional to the amount of ADP-ribosylation, and thus the activity of PARP14.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay for Macrophage Polarization
This protocol outlines a method to assess the effect of this compound on IL-4-induced M2 macrophage polarization.
Objective: To determine the ability of this compound to inhibit the expression of M2 macrophage markers in primary human monocytes stimulated with IL-4.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF) for monocyte differentiation
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or for flow cytometry analysis of cell surface markers (e.g., antibodies against CD206).
Procedure:
-
Monocyte Isolation and Differentiation: Monocytes are isolated from PBMCs and cultured in the presence of M-CSF for 5-7 days to differentiate them into macrophages (M0).
-
Compound Treatment and Stimulation: The differentiated macrophages are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours). Subsequently, the cells are stimulated with IL-4 (e.g., 20 ng/mL) to induce M2 polarization. Control cells are left unstimulated or treated with vehicle (DMSO).
-
Incubation: The cells are incubated for a period sufficient to induce M2 marker expression (e.g., 24-48 hours).
-
Analysis of M2 Markers:
-
qRT-PCR: Total RNA is extracted from the cells, and the expression levels of M2 marker genes (e.g., CCL17, CCL22, MRC1 (CD206)) are quantified by qRT-PCR. Gene expression is normalized to a housekeeping gene.
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against M2 surface markers like CD206. The percentage of CD206-positive cells and the mean fluorescence intensity are analyzed by flow cytometry.
-
-
Data Analysis: The effect of this compound on the expression of M2 markers is quantified and compared to the IL-4 stimulated control. The concentration-dependent inhibition is used to determine the potency of this compound in a cellular context.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for biochemical and cellular assays to characterize this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PARP14. Its ability to modulate the IL-4 signaling pathway and macrophage polarization underscores its potential as a therapeutic agent in immuno-oncology and other diseases where PARP14 plays a pathogenic role. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the biological functions of PARP14 and the therapeutic utility of its inhibitors.
References
- 1. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 2. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PARP14: Biology, Disease Association, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Biology of PARP14
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP superfamily of enzymes, which are involved in a wide array of cellular processes.[1] Structurally, PARP14 is the largest member of the family and is characterized by a complex domain architecture. It contains three N-terminal macrodomains (Macro1, Macro2, Macro3), a WWE domain, and a C-terminal catalytic ADP-ribosyltransferase (ART) domain.[2][3][4] Additionally, it possesses RNA recognition motifs (RRM) and putative K homology (KH) domains, suggesting a link to nucleic acid binding.[5][6]
PARP14 primarily functions as a mono-ADP-ribosyltransferase (MARylating) enzyme, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to transfer a single ADP-ribose moiety onto target proteins.[3][4][7] This post-translational modification can alter the function, localization, and interaction partners of the target protein. Recent studies have revealed that PARP14 is a dual-function enzyme, with its Macro1 domain possessing ADP-ribosylhydrolase activity, enabling it to also remove ADP-ribose modifications.[5][6][8] This discovery positions PARP14 as a complex regulator of ADP-ribosylation, capable of acting as a "writer," "reader" (via Macro2 and Macro3), and "eraser" of this signal.[5][8]
Signaling Pathways and Cellular Functions
PARP14 is a critical regulator in multiple signaling pathways, thereby influencing a variety of cellular functions ranging from immune responses and inflammation to DNA repair and cell survival.
IL-4/STAT6 Signaling
One of the most well-characterized roles of PARP14 is its function as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in Interleukin-4 (IL-4) signaling.[9][10][11][12] In the absence of IL-4 stimulation, PARP14 recruits histone deacetylases (HDACs) 2 and 3 to the promoters of IL-4 responsive genes, acting as a transcriptional repressor.[10][11] Upon IL-4 stimulation, PARP14's enzymatic activity is triggered, leading to the MARylation of HDAC2 and HDAC3.[10][11][13] This modification causes the dissociation of the HDACs from the promoter, allowing for the efficient binding of activated STAT6 and other co-activators, which initiates gene transcription.[10][11][12] This mechanism effectively makes PARP14 a molecular switch for STAT6-dependent gene expression.[10][11] This pathway is crucial for B cell survival and proliferation.[3][7][14]
References
- 1. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function and Inhibition of Poly(ADP-ribose)polymerase, Member 14 (PARP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PARP14: A key ADP-ribosylating protein in host–virus interactions? | PLOS Pathogens [journals.plos.org]
- 10. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor for Mono-ADP-Ribosylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012759 is a potent and selective, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP family of enzymes that catalyze mono-ADP-ribosylation (MARylation).[1] Unlike the more extensively studied poly-ADP-ribose polymerases (polyPARPs), the biological functions of mono-ADP-ribosylating PARPs (monoPARPs) are less understood. PARP14 has been implicated in regulating signaling pathways related to cancer, inflammation, and viral infections. Notably, it plays a role in modulating the interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling pathways, which are critical in macrophage polarization and the anti-tumor immune response.[[“]]
Genetic knockout studies have suggested that PARP14 promotes a pro-tumor macrophage phenotype and suppresses anti-tumor inflammatory responses.[[“]] this compound was developed as a chemical probe to investigate the therapeutic potential of targeting PARP14's catalytic activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) competitive inhibitor of the PARP14 catalytic domain. By binding to the active site, it prevents the transfer of a single ADP-ribose unit from NAD+ to target proteins, thereby inhibiting PARP14's mono-ADP-ribosyltransferase activity. A key downstream effect of PARP14 inhibition by this compound is the modulation of macrophage polarization. Specifically, it has been shown to reverse the IL-4-driven M2-like, pro-tumor gene expression in macrophages, suggesting a shift towards a more anti-tumor, M1-like phenotype.[3] This inhibition of PARP14's catalytic function leads to a decrease in the immunosuppressive tumor microenvironment and can elicit inflammatory responses in tumor explants.[1][[“]]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
| Human PARP14 (catalytic domain) | Biochemical | <3 nM | >300-fold vs. other monoPARPs | [1][3] |
| Mouse PARP14 (catalytic domain) | Biochemical | 5 nM | >1000-fold vs. polyPARPs | [3] |
| PARP11 | Biochemical | 1 µM | [4] | |
| PARP10 | Biochemical | 1 µM | [4] | |
| PARP15 | Biochemical | 3 µM | [4] | |
| PARP7 | Biochemical | 4 µM | [4] | |
| PARP6 | Biochemical | 4 µM | [4] | |
| PARP12 | Biochemical | 5 µM | [4] | |
| PARP16 | Biochemical | 6 µM | [4] | |
| PARP5a (TNKS1) | Biochemical | 8 µM | [4] | |
| PARP5b (TNKS2) | Biochemical | 10 µM | [4] | |
| PARP4 | Biochemical | 10 µM | [4] | |
| PARP8 | Biochemical | 20 µM | [4] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Effect | Concentration | Reference |
| Human Primary Macrophages | PARP14 Self-MARylation | Decreased MAR/PAR signal | 0.01-10 µM | [1] |
| Human Primary Macrophages | PARP14 Protein Stabilization | Dose-dependent increase | 0.01-10 µM | [1] |
| Human Primary Macrophages | IL-4 Stimulated Cytokine Secretion | Reduction | 0.1-10 µM | [1] |
| RAW264.7 Cells | PARP14 Protein Expression (IFN-γ stimulated) | EC50 of 10 µM | 0.001-10 µM | [4] |
| Human Primary Macrophages | PARP14 Protein Expression (IFN-γ stimulated) | EC50 of 8 µM | 0.001-10 µM | [4] |
| B cells | IgE Production | Decrease | 0.33-1 µM | [4] |
Table 3: In Vivo Pharmacokinetics and Dosing of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 30% | 100 mg/kg p.o. | [1] |
| Plasma Half-life (t1/2) | 0.4 hours | 100 mg/kg p.o. | [1] |
| Clearance | 54 mL/min/kg | 100 mg/kg p.o. | [1] |
| Volume of Distribution (Vdss) | 1.4 L/kg | 100 mg/kg p.o. | [1] |
| Tolerability | Well-tolerated | Up to 500 mg/kg BID (repeat dosing) | [1] |
Mandatory Visualization
Caption: IL-4 signaling pathway leading to M2 macrophage polarization and the inhibitory action of this compound on PARP14.
Caption: Mechanism of action of this compound as a competitive inhibitor of the PARP14 catalytic cycle.
References
RBN012759: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Potent and Selective PARP14 Inhibitor
RBN012759 is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in research, and supplier information for procurement.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the catalytic activity of PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily of PARPs.[3] PARP14 has been implicated in promoting pro-tumor macrophage polarization and suppressing anti-tumor inflammatory responses through its modulation of interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[3][4][5] By inhibiting PARP14, this compound can reverse the IL-4-driven pro-tumor gene expression in macrophages and induce an inflammatory mRNA signature, similar to that observed with immune checkpoint inhibitor therapy.[3][4][5] This suggests a potential role for PARP14 inhibitors like this compound in cancer immunotherapy by reducing immunosuppression within the tumor microenvironment.[3][4]
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. The following table summarizes some of the key suppliers and their respective product information.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-136979 | >98% | 5mg and other quantities |
| Cayman Chemical | RBN-012759 | ≥98% | 5 mg, 10 mg, 25 mg |
| Selleck Chemicals | S9695 | >99% | 5mg, 10mg, 50mg, 100mg |
| TargetMol | T6A1E | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| MedKoo Biosciences | 207164 | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
Quantitative Data
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Selectivity | Reference |
| Human PARP14 | Biochemical | <3 nM | >300-fold vs. other PARP family members | [4][5][6] |
| Mouse PARP14 | Biochemical | 5 nM | >300-fold vs. other PARP family members | [6] |
| PARP1-4, -5a, -5b, -6-12, -15, and -16 | Biochemical | 1->100 µM |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 30% | 100 mg/kg p.o. | [1] |
| Plasma Half-life (t1/2) | 0.4 hours | 100 mg/kg p.o. | [1] |
| Clearance | 54 mL/min/kg | 100 mg/kg p.o. | [1] |
| Volume of Distribution (Vss) | 1.4 L/kg | 100 mg/kg p.o. | [1] |
| Tolerability | Well-tolerated | Up to 500 mg/kg BID | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on information from supplier datasheets and published research.
Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization.
1. Isolation and Differentiation of Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
-
Differentiate monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of M-CSF for 6-7 days.
2. Macrophage Polarization:
-
After differentiation, polarize the macrophages towards an M2 (pro-tumor) phenotype by treating them with 20 ng/mL of IL-4 for 24-48 hours.
-
To test the effect of this compound, pre-incubate the macrophages with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours before adding IL-4.
3. Analysis of Macrophage Polarization Markers:
-
Quantitative PCR (qPCR): Isolate RNA from the treated macrophages and perform qPCR to analyze the expression of M2 markers (e.g., CD206, Arg1) and M1 markers (e.g., iNOS, TNF-α).
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers (e.g., CD86 for M1, CD206 for M2) and analyze by flow cytometry.
-
ELISA: Collect the culture supernatant and measure the secretion of M1 and M2 cytokines (e.g., IL-10 for M2, IL-12 for M1) using ELISA kits.
Tumor Explant Culture Assay
This protocol outlines a method to evaluate the effect of this compound on the tumor microenvironment of patient-derived tumor explants.
1. Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from surgical resections.
-
Place the tissue in a sterile dish with culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Carefully dissect the tumor into small fragments (approximately 1-2 mm³).
2. Explant Culture and Treatment:
-
Place the tumor fragments on a supportive matrix (e.g., gelatin sponge) in a 6-well plate.
-
Add culture medium to the wells, ensuring the tissue is at the air-liquid interface.
-
Treat the explants with this compound at various concentrations (e.g., 1 µM) for a specified duration (e.g., 24-72 hours).
3. Analysis of Treatment Effects:
-
Immunohistochemistry (IHC): Fix and paraffin-embed the tumor explants. Perform IHC staining for markers of immune cell infiltration (e.g., CD4, CD8), macrophage polarization (e.g., CD163 for M2), and apoptosis (e.g., cleaved caspase-3).
-
RNA Sequencing/qPCR: Isolate RNA from the explants to analyze changes in gene expression profiles related to inflammation and immune responses.
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of secreted cytokines and chemokines using a multiplex immunoassay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits PARP14, blocking pro-tumor gene expression.
Caption: Workflow for assessing this compound's effect on macrophage polarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
RBN012759 In Vitro Assay Application Notes and Protocols
For Research Use Only
Introduction
RBN012759 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8. PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in the regulation of immune responses, particularly in macrophage polarization.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its ability to inhibit PARP14 enzymatic activity and modulate macrophage function.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of PARP14.[3] In the context of macrophage biology, PARP14 is understood to play a crucial role in the IL-4 signaling pathway, which promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4][5][6] PARP14-mediated mono-ADP-ribosylation (MARylation) of STAT6 has been suggested as a mechanism that enhances STAT6 phosphorylation and subsequent pro-tumor gene expression. By inhibiting PARP14, this compound effectively reverses this IL-4-driven M2 polarization, leading to a decrease in the expression of M2-associated genes and a reduction in the secretion of anti-inflammatory cytokines.[1][7]
Data Presentation
This compound Inhibitory Activity
| Target | Assay Type | IC50 | Selectivity |
| PARP14 | Biochemical | < 3 nM | >300-fold over other monoPARPs, >1000-fold over polyPARPs |
Effect of this compound on IL-4-Induced Gene Expression in Macrophages
| Gene | Function | This compound Effect |
| ARG1 | M2 Marker, Arginase 1 | Downregulation |
| MRC1 (CD206) | M2 Marker, Mannose Receptor C-Type 1 | Downregulation |
| FIZZ1 (RELMα) | M2 Marker | Downregulation |
| CCL17 | Chemokine (C-C motif) ligand 17 | Downregulation |
| CCL22 | Chemokine (C-C motif) ligand 22 | Downregulation |
Effect of this compound on Cytokine Secretion by M2 Macrophages
| Cytokine | Function | This compound Effect |
| IL-10 | Anti-inflammatory cytokine | Reduction in secretion |
| TGF-β | Anti-inflammatory cytokine | Reduction in secretion |
| IL-6 | Pro- and anti-inflammatory cytokine | Modulation of secretion |
| TNF-α | Pro-inflammatory cytokine | Modulation of secretion |
Experimental Protocols
Biochemical Assay: PARP14 Chemiluminescent Assay
This protocol is adapted from commercially available PARP14 assay kits and is designed to measure the direct inhibitory effect of this compound on PARP14 enzymatic activity.
Materials:
-
Recombinant human PARP14 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.25 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
This compound
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction: a. To each well of the histone-coated plate, add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer). b. Add 25 µL of recombinant PARP14 enzyme (e.g., 2 ng/µL) diluted in Assay Buffer. c. Initiate the reaction by adding 50 µL of Biotinylated NAD+ (e.g., 2 µM) in Assay Buffer. d. Incubate the plate at room temperature for 1 hour.
-
Detection: a. Wash the plate three times with 200 µL/well of Wash Buffer. b. Add 100 µL of Streptavidin-HRP conjugate diluted in Wash Buffer to each well. c. Incubate at room temperature for 30 minutes. d. Wash the plate three times with 200 µL/well of Wash Buffer. e. Add 100 µL of chemiluminescent substrate to each well. f. Immediately read the plate in a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Inhibition of PARP14 Auto-MARylation in Macrophages
This protocol describes how to assess the ability of this compound to inhibit the auto-mono-ADP-ribosylation (auto-MARylation) of PARP14 in a cellular context using Western blotting.
Materials:
-
Human or mouse macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
Recombinant human or mouse IL-4
-
This compound
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-PARP14, anti-pan-ADP-ribose binding reagent, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment: a. Culture macrophages to 70-80% confluency. For THP-1 cells, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. b. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with IL-4 (e.g., 20 ng/mL) for the desired time (e.g., 24 hours) to induce PARP14 expression and activity.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in Lysis Buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the pan-ADP-ribose binding reagent overnight at 4°C to detect MARylation. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image the chemiluminescent signal. g. Strip the membrane and re-probe with anti-PARP14 and anti-β-actin antibodies to determine total PARP14 levels and loading control, respectively.
-
Data Analysis: Quantify the band intensities for the MARylation signal and normalize to the total PARP14 and loading control bands.
Cell-Based Assay: Inhibition of IL-4-Induced M2 Macrophage Polarization
This protocol outlines the procedure to evaluate the effect of this compound on the polarization of macrophages to the M2 phenotype, as assessed by gene expression and cytokine secretion.
Materials:
-
Same as in Protocol 2
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for M2 marker genes (ARG1, MRC1, FIZZ1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)
-
ELISA kits for cytokines (e.g., IL-10, TGF-β)
Procedure:
-
Cell Culture and Treatment: a. Follow the same cell culture and treatment procedure as in Protocol 2 (steps 1a-1c).
-
Gene Expression Analysis (qPCR): a. At the end of the treatment period, harvest the cells and isolate total RNA using a suitable kit. b. Synthesize cDNA from the RNA. c. Perform qPCR using primers for M2 marker genes and a housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
-
Cytokine Secretion Analysis (ELISA): a. At the end of the treatment period, collect the cell culture supernatant. b. Centrifuge the supernatant to remove any cells or debris. c. Measure the concentration of secreted cytokines (e.g., IL-10, TGF-β) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of gene expression and cytokine secretion in this compound-treated groups to the IL-4 stimulated vehicle control.
Mandatory Visualization
Caption: this compound inhibits PARP14, blocking the enhancement of STAT6 phosphorylation and subsequent M2 macrophage polarization.
References
- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation [dash.harvard.edu]
- 5. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RBN012759 In Vivo Dosing in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
RBN012759 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3] Preclinical studies have demonstrated its potential as an immunomodulatory agent in oncology.[3][4][5] PARP14 has been identified as a promoter of pro-tumor macrophage polarization and a suppressor of the anti-tumor inflammatory response by modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[3][4][5][6] this compound has been shown to reverse IL-4-driven pro-tumor gene expression in macrophages and elicit inflammatory responses in tumor explants, suggesting its utility in cancer treatment.[3][4][5]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the reported in vivo dosing and pharmacokinetic data for this compound in mouse models.
| Parameter | Value | Mouse Strain | Administration Route | Dosing Schedule | Observed Effects/Notes | Reference |
| Tolerability Study | 500 mg/kg | Not Specified | Oral (p.o.) | Twice Daily (BID) | Well-tolerated with repeat dosing. | [2] |
| Target Engagement Study | 300 mg/kg & 500 mg/kg | C57BL/6 | Oral (gavage, i.g.) | Twice Daily (BID) for 7 days | The 500 mg/kg group showed an increase in PARP14 protein levels, indicating target engagement. | [7] |
| Pharmacokinetics | 100 mg/kg | Not Specified | Oral (p.o.) | Single Dose | Moderate oral bioavailability (30%) and short plasma half-life (0.4 h). | [2] |
| Efficacy Study | 500 mg/kg | Not Specified | Oral (gavage, i.g.) | Twice Daily (BID) | Effective in reducing allergen-induced IgE and mucus overproduction. | [7] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle formulation for the oral gavage of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O)
-
Sterile tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 38 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO. Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.
-
Prepare the vehicle solution. The final formulation will be a mixture of DMSO, PEG300, Tween80, and ddH₂O. The following is an example for preparing 1 mL of the final dosing solution[1]:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 38 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture. Mix until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Vortex the solution until it is a homogenous and clear mixture.
-
-
Use Immediately. It is recommended to prepare this formulation fresh before each administration for optimal results.[1]
Alternative Formulations: Other vehicle formulations can be prepared depending on the experimental requirements. For instance, a stock solution in DMSO can be diluted in 20% SBE-β-CD in saline or in corn oil.[2]
In Vivo Dosing in Mouse Models
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment. House animals in accordance with institutional guidelines.
-
Dose Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 300 or 500 mg/kg). The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe containing the calculated dose of the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach. Avoid entering the trachea.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule: Administer the dose as required by the experimental design, for example, twice daily (BID) for a specified number of days.[7]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. In tumor model studies, measure tumor volume at regular intervals using calipers.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PARP14, promoting an anti-tumor M1 macrophage phenotype.
Experimental Workflow for In Vivo Dosing
Caption: Experimental workflow for this compound in vivo dosing in mouse models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for RBN012759
Topic: Dissolving and Using RBN012759 for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] PARP14 is a member of the mono-ADP-ribosyltransferase (MARylating) subfamily of PARPs and is implicated in regulating immune responses, inflammation, and cancer cell survival.[3][4][5] As an interferon-stimulated gene (ISG), PARP14 is often overexpressed in tumors.[4][5] this compound has been shown to decrease pro-tumor macrophage function, reverse IL-4-driven gene expression in macrophages, and elicit inflammatory responses in tumor explants, making it a valuable chemical probe for studying PARP14 biology and its therapeutic potential in immuno-oncology.[5][6][7][8]
Mechanism of Action
This compound selectively inhibits the catalytic activity of PARP14, which is responsible for mono-ADP-ribosylation (MARylation) of substrate proteins.[4][5] PARP14 plays a role in modulating signaling pathways, including those driven by Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ), which are critical for macrophage polarization.[4][6][7] By inhibiting PARP14, this compound can reverse the M2-like, pro-tumor phenotype of macrophages induced by IL-4 and promote a more pro-inflammatory, anti-tumor environment.[6][7]
Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₃FN₂O₃S | [3][9] |
| Molecular Weight | 378.46 g/mol | [3][10] |
| Appearance | White to off-white solid powder | [3][9][11] |
| Purity | ≥98% | [3][9] |
| IC₅₀ (PARP14) | <3 nM (0.003 µM) | [1][3][9][10] |
| Selectivity | >300-fold over other monoPARPs and >1000-fold over polyPARPs | [1][2][3] |
| Solubility (at RT) | DMSO: up to 76 mg/mL (200.81 mM); 12 mg/mL (31.71 mM) with sonication. Ethanol: 5 mg/mL Water: Insoluble | [10][11] |
| Storage (Powder) | -20°C for up to 3 years | [11] |
| Storage (Stock in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][11] |
| Cellular Activity Range | 0.01 µM to 10 µM has been shown to be effective in various primary human macrophage and cancer cell line assays. | [1][9][11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which is essential for subsequent dilutions into cell culture media.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO) (Biotechnology or Cell Culture Grade)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing (Optional): If not pre-weighed, aseptically weigh the desired amount of this compound powder.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 378.46), add 264.2 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[11] Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][11] Protect from light.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations.
Materials:
-
This compound concentrated stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell type
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Serial Dilution (Recommended): Perform a serial dilution to prepare intermediate concentrations. It is not recommended to add a very small volume of concentrated stock directly to a large volume of media, as this can lead to poor mixing and precipitation.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete cell culture medium. This results in a 100 µM intermediate solution (a 1:100 dilution).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your well or tube to achieve a final concentration of 10 µM (a 1:10 dilution).
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.1%. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid degradation or precipitation of the compound in the aqueous medium.[10]
Protocol 3: General Cell Treatment Protocol
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
This compound working solutions (from Protocol 2)
-
Vehicle control medium (containing the same final DMSO concentration)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and stabilize overnight, or as required by your experimental design.
-
Prepare Treatments: Prepare the final working concentrations of this compound and the vehicle control in complete cell culture medium as described in Protocol 2.
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or the vehicle control to the respective wells.
-
For example, in a 6-well plate, you might replace 2 mL of old medium with 2 mL of treatment medium.
-
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells, supernatant, or lysate for downstream applications such as Western blotting, RT-qPCR, ELISA, or cell viability assays.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for RBN012759 in Primary Human Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012759 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in promoting pro-tumor macrophage polarization and suppressing anti-tumor inflammatory responses.[1] These application notes provide detailed protocols for utilizing this compound in primary human macrophage assays to investigate its effects on macrophage function, signaling, and gene expression.
PARP14 modulates the interleukin-4 (IL-4) signaling pathway, which is crucial for the differentiation of macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype.[2][3] this compound, by inhibiting the catalytic activity of PARP14, has been shown to reverse IL-4-driven gene expression in macrophages and reduce the secretion of pro-tumoral cytokines.[1] This makes it a valuable tool for research in immuno-oncology and inflammatory diseases.
Mechanism of Action
This compound is a highly selective inhibitor of PARP14 with a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM.[1] It exhibits over 300-fold selectivity against other PARP family members.[1] In the context of macrophage biology, PARP14 acts as a transcriptional co-activator for STAT6, a key transcription factor in the IL-4 signaling pathway.[4] Upon IL-4 stimulation, PARP14 facilitates the binding of STAT6 to the promoters of target genes, leading to the expression of M2-associated genes and the suppression of a pro-inflammatory M1 phenotype.[2][4] this compound inhibits the mono-ADP-ribosylation (MARylation) activity of PARP14, thereby preventing the downstream effects of STAT6 activation.[5][6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference |
| Biochemical IC50 | < 3 nM | - | [1] |
| Cellular MARylation Inhibition | 0.01 - 10 µM | Primary Human Macrophages | [2] |
| Cytokine Secretion Reduction | 0.1 - 10 µM | Primary Human Macrophages | [2] |
Table 2: Effect of this compound on M2 Macrophage Marker Gene Expression
| Gene | Treatment | Fold Change vs. IL-4 alone | Reference |
| MRC1 (CD206) | IL-4 + this compound (1 µM) | Decreased | [1][7] |
| CCL17 | IL-4 + this compound (1 µM) | Decreased | [1] |
| CCL22 | IL-4 + this compound (1 µM) | Decreased | [1] |
| ARG1 | IL-4 + this compound (1 µM) | Decreased | [8][9] |
Note: Specific fold-change values are dependent on experimental conditions and donor variability. The provided information indicates a qualitative decrease based on the available literature.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate-Buffered Saline (PBS)
-
CD14 MicroBeads, human
-
MACS Columns and Separator
Procedure:
-
Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads and MACS separation columns.
-
Wash the isolated monocytes with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Plate the cells at a density of 1 x 10^6 cells/mL in tissue culture-treated plates.
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator to allow for differentiation into macrophages. Replace the culture medium every 2-3 days.
Protocol 2: In-Cell PARP14 Self-MARylation Assay
This western blot-based assay is used to assess the ability of this compound to inhibit the auto-mono-ADP-ribosylation of PARP14 within primary human macrophages.
Materials:
-
Differentiated human MDMs (from Protocol 1)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PARP14 antibody
-
Anti-mono-ADP-ribose (MAR) binding reagent or antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Seed differentiated MDMs in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform immunoprecipitation for PARP14 using an anti-PARP14 antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with an anti-MAR reagent to detect ADP-ribosylated PARP14.
-
Strip and re-probe the membrane with an anti-PARP14 antibody to determine the total amount of immunoprecipitated PARP14.
-
Develop the blots using a chemiluminescent substrate and image. The ratio of the MAR signal to the total PARP14 signal indicates the level of auto-MARylation.
Protocol 3: IL-4 Stimulated Cytokine Secretion Assay
This protocol is designed to measure the effect of this compound on the secretion of M2-associated cytokines from IL-4 stimulated primary human macrophages.
Materials:
-
Differentiated human MDMs (from Protocol 1)
-
Recombinant human IL-4
-
This compound
-
DMSO (vehicle control)
-
ELISA or multiplex bead-based immunoassay kits for desired cytokines (e.g., CCL17, CCL22, IL-10)
Procedure:
-
Seed differentiated MDMs in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulate the cells with 20 ng/mL of recombinant human IL-4 for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of secreted cytokines in the supernatants using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Protocol 4: Gene Expression Analysis of Macrophage Polarization Markers
This protocol uses quantitative real-time PCR (qRT-PCR) to assess the impact of this compound on the expression of M2 macrophage marker genes.
Materials:
-
Differentiated human MDMs (from Protocol 1)
-
Recombinant human IL-4
-
This compound
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MRC1, CCL17, CCL22, ARG1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Seed differentiated MDMs in 12-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulate the cells with 20 ng/mL of recombinant human IL-4 for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers for M2 marker genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: IL-4 signaling pathway in macrophages and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Characterization of RBN012759 in Cell-Based Assays
Introduction
RBN012759 is a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2][3][4] PARP14 is a member of the mono-ADP-ribosyltransferase (MARylating) subfamily of PARP enzymes and has been identified as a key regulator in modulating immune responses.[5][6] Specifically, PARP14 is implicated in the Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) signaling pathways, which are crucial for macrophage polarization.[3][4][5][6][7] Genetic studies have indicated that PARP14 promotes the polarization of macrophages towards a pro-tumor M2 phenotype and suppresses anti-tumor inflammatory responses.[3][4]
This compound reverses the IL-4-driven pro-tumor gene expression in macrophages, suggesting an immune-suppressive role for PARP14 in the tumor microenvironment.[1][4][7] These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on macrophage polarization and target engagement.
Mechanism of Action
This compound selectively binds to the catalytic domain of PARP14, inhibiting its mono-ADP-ribosylation (MARylation) activity. This inhibition blocks the downstream signaling cascade initiated by IL-4, which normally promotes the expression of genes associated with M2 "alternatively activated" macrophages. By inhibiting PARP14, this compound effectively skews macrophage polarization away from the immunosuppressive M2 phenotype, thereby promoting an anti-tumor inflammatory environment.[1][2][3]
Caption: this compound inhibits PARP14, blocking IL-4-mediated M2 macrophage polarization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on biochemical and cell-based assays.
| Parameter | Value | Cell Type / Condition | Reference(s) |
| IC₅₀ (Human PARP14) | < 3 nM | Biochemical Assay | [1][2] |
| IC₅₀ (Mouse PARP14) | 5 nM | Biochemical Assay | [1] |
| Selectivity | >300-fold vs. other PARP family members | Biochemical Assay Panel | [2][3][4] |
| Effective Concentration | 0.01 - 10 µM | Primary Human Macrophages | [2] |
| Effect | Reverses IL-4 driven gene expression | Primary Human Macrophages | [1][5][6] |
| Target Engagement Marker | PARP14 protein stabilization | Primary Human Macrophages | [1][2] |
Experimental Protocols
Protocol 1: Macrophage M2 Polarization Assay
This protocol details the methodology to assess the effect of this compound on the IL-4-induced polarization of primary human macrophages. The primary readout is the quantification of M2-associated gene expression by RT-qPCR.
Caption: Experimental workflow for assessing this compound's effect on macrophage polarization.
A. Materials
-
Primary Human Monocytes (e.g., from PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 Medium with 10% FBS
-
Recombinant Human IL-4
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
RT-qPCR reagents and primers for M2 marker genes (e.g., CCL17, CCL22, ARG1) and a housekeeping gene (e.g., GAPDH).
B. Cell Culture and Differentiation
-
Culture primary human monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
Seed the differentiated M0 macrophages into 24-well plates at a suitable density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.
C. This compound Treatment and IL-4 Stimulation
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 1-2 hours at 37°C.
-
Add recombinant human IL-4 to the wells to a final concentration known to induce a robust M2 polarization (e.g., 20 ng/mL). Include an unstimulated control group (M0).
-
Incubate the plates for 24-48 hours at 37°C.
D. RNA Extraction and RT-qPCR Analysis
-
After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using the lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer’s protocol.
-
Quantify the RNA concentration and assess its purity.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reactions using primers for M2 marker genes.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treated samples to the IL-4 stimulated, vehicle-treated control.
Protocol 2: PARP14 Target Engagement (Protein Stabilization) Assay
This protocol is designed to confirm that this compound engages its target, PARP14, within the cell. Inhibition of PARP14 catalytic activity by this compound has been shown to stabilize the PARP14 protein, which can be detected by Western Blot.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. genscript.com [genscript.com]
RBN012759 oral bioavailability and pharmacokinetics.
Topic: RBN012759 Oral Bioavailability and Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). PARP14 has been identified as a key regulator of pro-tumor macrophage function and inflammatory responses, primarily through its modulation of interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways[1][2][3]. As an orally active compound, understanding the oral bioavailability and pharmacokinetic profile of this compound is crucial for its preclinical and potential clinical development. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for its assessment.
Data Presentation: Pharmacokinetics of this compound in Mice
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in mice.
| Parameter | Value | Conditions |
| Dose | 100 mg/kg | Single oral administration in mice[4] |
| Oral Bioavailability (F) | 30% | Moderate[4] |
| Plasma Half-life (t½) | 0.4 hours | Short[4] |
| Clearance (CL) | 54 mL/min/kg | Moderate[4] |
| Volume of Distribution (Vss) | 1.4 L/kg | Low[4] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PARP14, which plays a significant role in modulating immune signaling pathways.
References
Application Notes and Protocols for RBN012759: A Potent and Selective PARP14 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RBN012759 is a potent, selective, and orally active inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14).[1][2][3] With a biochemical IC50 of less than 3 nM, it demonstrates high selectivity, being over 300-fold more selective for PARP14 than other monoPARPs and over 1000-fold more selective than polyPARPs.[1][3][4] PARP14 has been identified as a key regulator of immune responses, particularly in the context of macrophage polarization and anti-tumor immunity.[5] It modulates the signaling pathways of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ).[1][6][5] this compound has been shown to reverse IL-4-driven pro-tumor gene expression in macrophages and induce an inflammatory response in tumor explants, suggesting its potential as a chemical probe for studying PARP14 biology and as a potential therapeutic agent in oncology.[1][6][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Biochemical) | <3 nM | Human PARP14 catalytic domain | [1][2][3] |
| IC50 (Biochemical) | 5 nM | Mouse PARP14 catalytic domain | [2] |
| EC50 | 10 µM | RAW264.7 cells (murine macrophages) | [7] |
| EC50 | 8 µM | Human primary macrophages | [7] |
Table 2: Recommended Working Concentrations for In Vitro and In Vivo Studies
| Application | Cell/Animal Model | Recommended Concentration/Dosage | Reference |
| In Vitro - Macrophage Polarization | Human primary macrophages | 0.01 - 10 µM | [1] |
| In Vitro - Cytokine Secretion Assay | Human primary macrophages | 0.1 - 10 µM | [1] |
| In Vitro - B Cell Culture | Human B cells | 0.33 - 1 µM | [7] |
| In Vivo | C57BL/6 mice | 300 - 500 mg/kg (oral gavage, twice daily) | [3][7] |
Signaling Pathway
This compound exerts its effects by inhibiting PARP14, a key modulator of macrophage polarization. PARP14 is implicated in the IL-4 signaling pathway, which promotes the M2 "pro-tumor" macrophage phenotype, and the IFN-γ signaling pathway, which is associated with the M1 "anti-tumor" phenotype. By inhibiting PARP14, this compound can shift the balance from an immunosuppressive to an immunostimulatory tumor microenvironment.
Caption: PARP14 signaling in macrophage polarization and the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization in vitro.
Caption: General experimental workflow for studying the effect of this compound on macrophage polarization.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
IL-4 (Interleukin-4)
-
IFN-γ (Interferon-gamma)
-
LPS (Lipopolysaccharide)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for analysis (ELISA kits, RNA extraction kits, antibodies for Western Blot or Flow Cytometry)
Procedure:
-
Macrophage Differentiation:
-
Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) or other standard methods.
-
Culture the monocytes in the presence of M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
-
Treatment and Polarization:
-
Plate the M0 macrophages at a suitable density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
To induce M2 polarization, add IL-4 (e.g., 20 ng/mL).
-
To induce M1 polarization, add IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).
-
Include non-polarized (M0) and polarized controls without this compound.
-
Incubate the cells for 24-72 hours.
-
-
Analysis:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., TNF-α for M1; IL-10, CCL18 for M2) using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to analyze the expression of M1 markers (e.g., NOS2, TNFA) and M2 markers (e.g., ARG1, MRC1).
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to detect M1/M2-specific proteins or PARP14 stabilization.
-
Flow Cytometry: Stain the cells with antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers and analyze by flow cytometry.
-
Protocol 2: Western Blot for PARP14 Detection
This protocol provides a general procedure for detecting PARP14 protein levels in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP14 (e.g., 1:250 dilution)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle to the desired concentration (e.g., to achieve a final dose of 300 or 500 mg/kg in a typical gavage volume of 100-200 µL). Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage.
-
The dosing frequency is typically twice daily (BID).
-
-
Monitoring and Analysis:
-
Monitor the mice for any signs of toxicity, including weight loss.
-
At the end of the study, tissues of interest (e.g., tumors, spleen) can be collected for analysis of PARP14 engagement (e.g., by Western blot for PARP14 stabilization) or for immunological profiling.
-
Plasma samples can be collected to determine the pharmacokinetic profile of this compound.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO. For in vivo studies, it can be formulated as a suspension.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP14 inhibition restores PD-1 immune checkpoint inhibitor response following IFNγ-driven acquired resistance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative activation of macrophages by IL-4 impairs phagocytosis of pathogens but potentiates microbial-induced signalling and cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. Western blot analysis [bio-protocol.org]
Application Note: Western Blot Protocol for Monitoring PARP14 Stabilization by RBN012759
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification known as MARylation (mono-ADP-ribosylation).[1] PARP14 is implicated in various cellular processes, including the regulation of inflammatory signaling pathways, such as the Interleukin-4 (IL-4)/STAT6 and interferon-gamma (IFN-γ) pathways.[2][3] Dysregulation of PARP14 activity is associated with certain cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.
RBN012759 is a potent and highly selective small molecule inhibitor of PARP14.[2][4] Interestingly, inhibition of PARP14's catalytic activity by this compound leads to the stabilization of the PARP14 protein. This phenomenon can be readily observed and quantified using Western blotting, providing a valuable pharmacodynamic marker for target engagement in preclinical studies. This application note provides a detailed protocol for the Western blot analysis of PARP14 stabilization in response to this compound treatment.
Principle
The catalytic activity of PARP14 is linked to its own stability. Inhibition of this activity by this compound prevents auto-MARylation, a process that can signal for protein degradation. As a result, the inhibition of catalytic function leads to an accumulation of the PARP14 protein within the cell. This increase in PARP14 protein levels can be detected by Western blotting, where the intensity of the PARP14 band is expected to increase with escalating concentrations of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PARP14 and the experimental workflow for the Western blot protocol.
Caption: PARP14 signaling pathway and the mechanism of this compound-induced stabilization.
References
Troubleshooting & Optimization
Optimizing RBN012759 concentration for IC50 determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of RBN012759, a potent and selective PARP14 inhibitor, for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). Its high selectivity makes it a valuable tool for studying the specific biological functions of PARP14.
Q2: What is the reported IC50 of this compound?
In biochemical assays, this compound has a reported half-maximal inhibitory concentration (IC50) of less than 3 nM for the human PARP14 catalytic domain.[1] Cellular IC50 values will vary depending on the cell line and assay conditions.
Q3: What are the key signaling pathways involving PARP14?
PARP14 is known to play a role in modulating immune responses, particularly through the Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) signaling pathways.[2][3] It acts as a coactivator for the transcription factor STAT6, which is downstream of the IL-4 receptor. By inhibiting PARP14, this compound can reverse IL-4-driven gene expression in macrophages.[2]
Q4: In what concentration range should I test this compound in cell-based assays?
Based on published studies, a concentration range of 0.01 to 10 µM is a good starting point for cell-based assays.[1] The optimal concentration will depend on the specific cell type and the biological endpoint being measured.
Experimental Protocols
Below are detailed methodologies for determining the biochemical and cell-based IC50 of this compound.
Biochemical IC50 Determination: PARP14 Enzymatic Assay
This protocol describes a method to determine the IC50 of this compound against purified PARP14 enzyme.
Materials:
-
Recombinant human PARP14 enzyme
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated-NAD+
-
Histone H1 (or other suitable PARP14 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detectable reporter (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Methodology:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.
-
Coat plates with substrate: Add Histone H1 to the wells of a microplate and incubate to allow for coating. Wash the wells with wash buffer to remove any unbound histone.
-
Enzymatic reaction:
-
Add the PARP14 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the PARP reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction by adding a potent PARP inhibitor like Olaparib at a high concentration or by washing the plate.
-
Add streptavidin-HRP (or other streptavidin-conjugate) to the wells to bind to the biotinylated-PAR chains.
-
Wash the wells to remove unbound streptavidin-conjugate.
-
Add the HRP substrate (e.g., TMB) and incubate until color develops.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known inhibitor (0% activity).
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cell-Based IC50 Determination: Anti-proliferative Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or macrophage cell line where PARP14 is expressed)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm (or the appropriate wavelength for your solubilization agent) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value.
-
Data Presentation
| Parameter | This compound | Reference PARP Inhibitor (e.g., Olaparib) |
| Target | PARP14 | PARP1/2 |
| Biochemical IC50 | < 3 nM | ~5 nM (for PARP1) |
| Cellular IC50 (example) | Cell line dependent | Cell line dependent |
| Selectivity | >300-fold over other PARPs | Varies |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay replicates | - Inaccurate pipetting- Enzyme instability- Inconsistent incubation times | - Use calibrated pipettes and proper technique.- Ensure the enzyme is properly stored and handled on ice.- Use a multichannel pipette for simultaneous additions. |
| No dose-response curve observed in biochemical assay | - this compound concentration range is too low or too high- Inactive enzyme or inhibitor | - Test a wider range of concentrations (e.g., from 1 pM to 100 µM).- Verify the activity of the enzyme with a known inhibitor.- Confirm the integrity of the this compound stock solution. |
| Higher than expected IC50 in cell-based assays | - Low cell permeability of the compound- High protein binding in the cell culture medium- Cell line is not dependent on PARP14 activity for survival | - Use a different cell-based assay that measures a more direct downstream effect of PARP14 inhibition.- Test the compound in serum-free or low-serum medium for a short duration.- Choose a cell line known to have high PARP14 expression or functional relevance. |
| High background in cell-based assays | - Contamination of cell cultures- Edge effects in the 96-well plate | - Regularly test for mycoplasma and maintain aseptic techniques.- Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS. |
| Unexpected cytotoxicity at high concentrations | - Off-target effects of this compound- Toxicity of the vehicle (DMSO) | - Lower the highest concentration of this compound tested.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
PARP14 Signaling Pathway
Caption: this compound inhibits PARP14, affecting downstream signaling of IL-4 and IFN-γ pathways.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound in biochemical and cell-based assays.
References
RBN012759 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of the PARP14 inhibitor, RBN012759. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is stable for at least four years when stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0 - 4°C in a dry and dark environment.[2] For long-term storage (months to years), it is recommended to store it at -20°C.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][4][5] It is soluble in DMSO at concentrations up to 76 mg/mL (200.81 mM).[6] For optimal results, it is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[6]
Q3: How should I store this compound stock solutions?
A3: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[6] When stored at -80°C, the stock solution is stable for at least 6 months.[7]
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: If you observe precipitation, gentle warming and/or sonication can be used to aid in the dissolution of this compound.[3] Ensure that the solution becomes clear before use. If insoluble impurities are present, they can be removed by filtration.[3]
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: There is limited specific data available on the long-term stability of this compound in aqueous solutions. As a general practice for small molecules, it is recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium from the DMSO stock solution on the day of the experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q6: Are there any known chemical incompatibilities with this compound?
A6: While specific incompatibility studies for this compound are not widely published, it is good practice to avoid mixing stock solutions with strongly acidic or basic solutions, as this can lead to precipitation of the non-ionized form of the drug.[8] When preparing formulations, ensure all components are compatible.
Data Summary Tables
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid | 0 - 4°C | Short-term (days to weeks) | [2] |
| Solid | -20°C | Long-term (months to years) | [1][2][3] |
| In DMSO | -20°C | Up to 1 month | [6][7] |
| In DMSO | -80°C | Up to 1 year | [3][6] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | 76 mg/mL (200.81 mM) | Use fresh, moisture-free DMSO. | [6] |
| DMSO | 12 mg/mL (31.71 mM) | Sonication is recommended. | [3] |
| Ethanol | 5 mg/mL | [6] | |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol 2: General Method for Assessing this compound Stability in Experimental Buffer
This protocol provides a general framework. Specific parameters such as time points and analytical methods should be adapted to your experimental needs.
-
Materials:
-
This compound DMSO stock solution
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects.
-
Divide the working solution into several aliquots for analysis at different time points.
-
Store the aliquots under your experimental conditions (e.g., 37°C for cell-based assays, 4°C for biochemical assays).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of this compound using a validated analytical method like HPLC.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining and assess its stability.
-
Visual Guides
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: this compound inhibits PARP14-mediated signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
- 4. Gene - PARP14 [maayanlab.cloud]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
RBN012759 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of RBN012759 in cancer cell line experiments. While this compound is a highly potent and selective inhibitor of PARP14, understanding and investigating potential off-target activities is a critical aspect of preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14).[1] Its primary mechanism of action is the inhibition of PARP14's catalytic activity, which has been shown to decrease pro-tumor macrophage gene expression and elicit inflammatory responses in tumor explants.[1][2] The IC50 for this compound against human PARP14 is less than 3 nM.[2]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for PARP14 over other members of the PARP family. It has been reported to be over 300-fold selective against all other mono- and poly-PARP family members.[1]
Q3: I am observing a phenotype in my cancer cell line experiments with this compound that is not consistent with known PARP14 biology. Could this be due to off-target effects?
A3: While this compound is highly selective, it is possible that at certain concentrations or in specific cellular contexts, unexpected phenotypes may arise. These could be due to the inhibition of other cellular targets. It is a common phenomenon for small molecule inhibitors to exhibit polypharmacology, meaning they can interact with multiple targets.[3]
Q4: Are there known off-target kinase activities for other PARP inhibitors that could be relevant?
A4: Yes, studies on other clinical PARP inhibitors have revealed off-target kinase activity. For example, niraparib (B1663559) and rucaparib (B1680265) have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[3][4] Olaparib, on the other hand, appears to have a more selective profile with fewer kinase off-targets.[3] These findings highlight that off-target kinase inhibition can be a feature of the broader PARP inhibitor class.
Q5: What are the first steps I should take to troubleshoot unexpected results?
A5: First, confirm the identity and purity of your this compound compound. Second, perform a dose-response experiment to ensure the observed phenotype is concentration-dependent. Third, consider the genetic background of your cancer cell line, as specific mutations could sensitize cells to inhibition of an unknown off-target. Finally, if the effect persists and is not explainable by PARP14 inhibition, you may need to perform specific off-target validation experiments.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, the following guide provides a systematic approach to investigation.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target, PARP14, in your cellular system.
-
Recommendation: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that this compound binds to PARP14 in your cells at the concentrations used in your experiments.
Step 2: Characterize the Unexplained Phenotype
Carefully document the unexpected phenotype.
-
Recommendation: Conduct detailed cellular and molecular characterization. For example, if you observe unexpected cell death, determine the mechanism (e.g., apoptosis, necrosis, autophagy). If you see changes in signaling pathways, use techniques like western blotting or phospho-proteomics to identify the affected pathways.
Step 3: Broad Off-Target Profiling
To identify potential off-target kinases, a broad screening approach is necessary.
-
Recommendation: If resources permit, submit this compound for a commercial kinome scan. These services screen the compound against a large panel of purified kinases (e.g., KINOMEscan™) to identify potential interactions.
Step 4: Validate Putative Off-Targets
If a kinome scan identifies potential off-targets, it is essential to validate these interactions in a cellular context.
-
Recommendation:
-
Biochemical Assays: Perform in vitro kinase assays with purified enzymes to confirm direct inhibition and determine the IC50 value.
-
Cell-Based Assays: Use cell-based assays to confirm that this compound inhibits the activity of the putative off-target in cells. This could involve measuring the phosphorylation of a known substrate of the kinase.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the putative off-target gene. If the phenotype observed with this compound is recapitulated by knocking down the gene, it provides strong evidence for an off-target effect.
-
Data on Off-Target Kinase Inhibition of Other PARP Inhibitors
While specific off-target kinase data for this compound is not publicly available, the following table summarizes known off-target kinase interactions for other clinical PARP inhibitors to provide a comparative context. This data is derived from in vitro binding or enzymatic assays.
| PARP Inhibitor | Off-Target Kinase | IC50 / Kd (nM) | Reference |
| Rucaparib | CDK16 | 230 | [3] |
| PIM3 | < 1000 | [3] | |
| DYRK1B | < 1000 | [3] | |
| Niraparib | DYRK1A | 200 | [3] |
| DYRK1B | < 1000 | [3] | |
| Olaparib | No significant kinase off-targets identified in the referenced study | - | [3] |
| Talazoparib | No significant kinase off-targets identified in the referenced study | - | [3] |
Experimental Protocols
In Vitro Radiometric Kinase Assay
Objective: To determine the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
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Kinase-specific substrate peptide
-
This compound
-
[γ-³³P]ATP
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of a specific substrate of a putative off-target kinase in cells.
Materials:
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Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (phospho-specific for the substrate and total protein for the substrate and loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or DMSO for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Visualizations
Caption: Workflow for Investigating Unexpected Phenotypes.
Caption: On-Target vs. Potential Off-Target Pathways of this compound.
References
RBN012759 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting dose-response curve data for the PARP14 inhibitor, RBN012759. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Understanding this compound: Dose-Response and Cellular Effects
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3] Its primary mechanism of action involves binding to the NAD+ binding site of PARP14, thereby inhibiting its catalytic activity.[4] This inhibition has been shown to have immunomodulatory effects, particularly in the context of macrophage polarization and anti-tumor responses.[2][3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental setups.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell/System | Notes |
| IC50 (PARP14) | <3 nM (0.003 µM) | Human catalytic domain | Half-maximal inhibitory concentration in a biochemical assay.[2][3][5] |
| IC50 (PARP14) | 5 nM | Mouse catalytic domain | Half-maximal inhibitory concentration in a biochemical assay.[2] |
| EC50 | 8 µM | Human primary macrophages | Half-maximal effective concentration for PARP14 protein stabilization.[7] |
| EC50 | 10 µM | RAW264.7 cells | Half-maximal effective concentration for PARP14 protein stabilization.[7] |
Table 2: Effective Concentration Ranges of this compound in Cellular Assays
| Concentration Range | Observed Effect | Cell Type |
| 0.01 - 10 µM | Dose-dependent decrease in PARP14 self-MARylation signal and stabilization of PARP14 protein.[1] | Human primary macrophages |
| 0.1 - 10 µM | Reduction of IL-4 stimulated cytokine secretion.[1] | Human primary macrophages |
| 0.33 µM and 1 µM | Decrease in IgE production.[7] | B cells |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summarized protocols for key assays used to characterize the effects of this compound.
PARP14 Chemiluminescent Activity Assay
This assay measures the enzymatic activity of PARP14 and the inhibitory effect of compounds like this compound.
Principle: The assay quantifies the ADP-ribosylation of histone proteins by PARP14 using a biotinylated NAD+ substrate. The biotinylated histones are then detected with streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant PARP14 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2)
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This compound (or other test inhibitors)
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Streptavidin-HRP
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Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.
-
Add the PARP14 enzyme to each well.
-
Initiate the reaction by adding the biotinylated NAD+ substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
The signal intensity is proportional to PARP14 activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: PARP14 Inhibition Assay
Caption: Workflow for a typical PARP14 chemiluminescent inhibition assay.
IL-4 Signaling Pathway and PARP14 Inhibition
Caption: Simplified IL-4 signaling pathway and the inhibitory action of this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My IC50 value for this compound is higher than the reported <3 nM. What could be the reason?
A1: Several factors can influence the apparent IC50 value:
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Assay Conditions: The IC50 is highly dependent on the specific assay conditions. Factors such as enzyme concentration, substrate (NAD+) concentration, and incubation time can all affect the result. Ensure your assay is run under conditions of initial velocity.
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Reagent Quality: Verify the purity and activity of your recombinant PARP14 enzyme. The quality of this compound is also critical; ensure it is fully dissolved and has not degraded.
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DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can inhibit enzyme activity. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).
-
Plate Type and Detector Settings: The type of microplate used and the settings of your luminescence reader can impact the signal-to-noise ratio, which can affect the accuracy of your IC50 determination.
Q2: I am not observing a clear dose-dependent effect of this compound on macrophage polarization. What should I check?
A2:
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Cell Health and Density: Ensure your primary macrophages are healthy and plated at the optimal density. Stressed or overly confluent cells may not respond appropriately to stimuli.
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IL-4 Stimulation: Confirm the activity of your IL-4. The concentration and duration of IL-4 stimulation are critical for inducing a robust M2 polarization phenotype.
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Timing of this compound Treatment: The timing of inhibitor addition relative to IL-4 stimulation can be crucial. Consider pre-incubating the cells with this compound before adding IL-4.
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Readout Sensitivity: The markers you are using to assess M2 polarization (e.g., specific gene expression, surface markers, cytokine secretion) should be sensitive and specific. Validate your primers/antibodies and consider using multiple markers for a more comprehensive analysis.
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Concentration Range: You may need to optimize the concentration range of this compound for your specific cell type and assay. The effective concentrations in cellular assays can be significantly higher than the biochemical IC50.
Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?
A3:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C.
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions in your cell culture medium. It is important to add the DMSO stock to the medium and mix immediately and thoroughly to avoid precipitation.
-
Final DMSO Concentration: As mentioned, keep the final DMSO concentration in your culture medium low.
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Solvents: For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, or corn oil have been reported. While not directly applicable to cell culture, this highlights the compound's solubility characteristics.
Q4: How do I interpret the difference between the biochemical IC50 and the cellular EC50 of this compound?
A4: The biochemical IC50 is a measure of the inhibitor's potency against the isolated enzyme in a cell-free system. The cellular EC50, on the other hand, reflects the concentration required to produce a specific effect within a living cell. The EC50 is influenced by several additional factors, including:
-
Cell Permeability: The ability of the compound to cross the cell membrane.
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Cellular Metabolism: The compound may be metabolized or actively transported out of the cell.
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Off-target Effects: At higher concentrations, the compound may interact with other cellular components.
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Presence of Cellular Substrates: The concentration of the natural substrate (NAD+) within the cell can compete with the inhibitor.
It is expected that the cellular EC50 will be higher than the biochemical IC50. This difference provides valuable information about the compound's drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
Technical Support Center: RBN012759 In Vivo Tolerability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo tolerability issues with the PARP14 inhibitor, RBN012759.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1] PARP14 has been shown to play a role in promoting a pro-tumor macrophage phenotype by modulating the interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[1] By inhibiting PARP14, this compound aims to reverse this immunosuppressive tumor microenvironment. Specifically, this compound has been shown to reverse IL-4-driven pro-tumor gene expression in macrophages.[1]
Q2: What is the reported in vivo tolerability of this compound in preclinical models?
Published data indicates that this compound is generally well-tolerated in mice with repeated oral dosing up to 500 mg/kg, administered twice daily (BID).[2]
Q3: What are the common types of toxicities observed with PARP inhibitors as a class?
While this compound is reported to be well-tolerated, it is important to be aware of the class-effects of PARP inhibitors. The most commonly reported adverse events are hematological toxicities, including anemia, neutropenia, and thrombocytopenia.[3][4] These effects are thought to be due to the role of PARP enzymes in hematopoietic stem and progenitor cell function.[5] Non-hematological side effects can include fatigue and gastrointestinal issues such as nausea and vomiting.[6]
Q4: I am observing unexpected weight loss in my study animals. What could be the cause?
Unexpected body weight loss greater than 15-20% is a common indicator of poor tolerability and can have several causes:
-
Formulation Issues: The vehicle used for administration may be causing gastrointestinal distress. It is crucial to include a vehicle-only control group to assess this.
-
Off-target Effects: Although this compound is highly selective for PARP14, off-target effects at high concentrations cannot be entirely ruled out.
-
Compound-related Gastrointestinal Toxicity: As a class, PARP inhibitors can cause gastrointestinal issues.
-
Dehydration: Check for signs of dehydration, which can be associated with general malaise.
Q5: How should I prepare this compound for oral administration in mice?
A common method for formulating this compound for oral gavage involves creating a suspension. Here are two example protocols:
-
Protocol 1: Prepare a stock solution in 100% DMSO. For the working solution, add the DMSO stock to a vehicle of 90% (20% SBE-β-CD in Saline) to achieve the final desired concentration. The final DMSO concentration should be kept low (typically ≤10%).[2]
-
Protocol 2: Prepare a stock solution in 100% DMSO. For the working solution, add the DMSO stock to 90% Corn Oil.[2]
It is recommended to prepare the formulation fresh daily. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. Always include a vehicle control group in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common in vivo tolerability issues with this compound.
Problem 1: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Steps |
| Formulation/Vehicle Intolerance | 1. Review Vehicle Control Group Data: Compare the body weight changes in the vehicle-treated group to the this compound-treated groups. If the vehicle group also shows weight loss, the vehicle may be the issue. 2. Consider Alternative Vehicles: If using a high percentage of DMSO, try to reduce it. Explore alternative formulations such as those with lower concentrations of co-solvents or different suspending agents like methylcellulose. |
| Dose-Related Toxicity | 1. Dose Reduction: If the weight loss is observed at higher doses, consider reducing the dose to a lower, potentially better-tolerated level. 2. Maximum Tolerated Dose (MTD) Study: If not already performed, conduct a dose-escalation study to determine the MTD in your specific animal model and strain.[7] |
| Gastrointestinal Distress | 1. Clinical Observations: Carefully monitor animals for signs of gastrointestinal distress such as diarrhea, hunched posture, or reduced food and water intake. 2. Dietary Support: Consider providing a more palatable or softened diet to encourage eating. |
Problem 2: Hematological Abnormalities
| Potential Cause | Troubleshooting Steps |
| On-Target PARP Inhibition in Hematopoietic Cells | 1. Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor for anemia (decreased red blood cells, hemoglobin, hematocrit), neutropenia (decreased neutrophils), and thrombocytopenia (decreased platelets).[8] Weekly monitoring is recommended, especially during the initial weeks of the study.[6] 2. Dose and Schedule Modification: If hematological toxicity is observed, consider dose reductions or intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. |
| Pre-existing Conditions | 1. Health Status of Animals: Ensure that the animals used in the study are healthy and free from underlying conditions that might predispose them to hematological issues. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 30%[2] |
| Plasma Half-life (t½) | 0.4 hours[2] |
| Clearance | 54 mL/min/kg[2] |
| Volume of Distribution (Vd) | 1.4 L/kg[2] |
Table 2: General Tolerability Monitoring Parameters for In Vivo Studies with PARP Inhibitors
| Parameter | Frequency | Notes |
| Body Weight | Daily for the first week, then twice weekly | A loss of >15-20% may necessitate dose adjustment or termination.[7] |
| Clinical Observations | Daily | Note any changes in posture, activity, grooming, and signs of pain or distress. |
| Food and Water Intake | Daily (if concerns arise) | Can be an early indicator of poor tolerability. |
| Complete Blood Count (CBC) | Baseline, then weekly for the first month, then bi-weekly | Monitor for anemia, neutropenia, and thrombocytopenia. |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6).
-
Group Allocation: Assign mice to groups (n=3-5 per group) receiving vehicle control and escalating doses of this compound (e.g., 100, 300, 500 mg/kg BID).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 90% corn oil) for oral gavage.
-
Administration: Administer the assigned treatment orally twice daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily for the first week, then twice weekly.
-
Perform daily clinical observations for signs of toxicity.
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) for CBC analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or other signs of severe toxicity.
Mandatory Visualizations
References
- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematological disorders after salvage PARPi treatment for ovarian cancer: Cytogenetic and molecular defects and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. ajmc.com [ajmc.com]
Technical Support Center: RBN012759 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the target engagement of the molecule RBN012759 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is engaging its intended target in a cellular environment?
The initial step is to directly measure the physical interaction between this compound and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of this compound indicates direct binding.
Q2: How can I measure changes in target activity or downstream signaling caused by this compound?
To assess the functional consequences of target engagement, you should measure biomarkers downstream of the target protein. A common method is to use Western blotting to detect changes in the phosphorylation state of the target's substrate or other key pathway proteins. For instance, if this compound is an inhibitor, you would expect to see a decrease in the phosphorylation of its direct substrate.
Q3: Are there alternative methods to CETSA for confirming direct target binding in live cells?
Yes, several other methods can be employed. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are robust techniques that can measure the proximity between the target protein and a labeled ligand in real-time within living cells. Another approach is immunoprecipitation, where the target protein is pulled down from cell lysates, and co-precipitated this compound (if it can be tagged or detected) is measured.
Q4: My initial results are inconclusive. What are some common troubleshooting steps?
Inconclusive results can arise from various factors, including issues with compound permeability, incorrect dosing, or assay sensitivity. It's crucial to confirm that this compound can effectively penetrate the cell membrane and reach its target. You should also perform a dose-response experiment to ensure you are using an appropriate concentration range. If the signal window for your assay is too narrow, consider using a more sensitive detection method or a different assay altogether.
Troubleshooting Guides
Troubleshooting Inconsistent CETSA Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent heating/cooling of samples; uneven cell lysis. | Use a PCR cycler with a thermal gradient function for precise temperature control. Ensure complete and consistent cell lysis by optimizing lysis buffer and incubation times. |
| No observable thermal shift | This compound is not binding to the target; insufficient compound concentration; compound is not cell-permeable. | Confirm binding using an orthogonal, cell-free assay (e.g., thermal shift assay with purified protein). Perform a dose-response curve to determine the optimal concentration. Assess cell permeability using a cellular uptake assay. |
| Target protein degradation | Protease activity during sample processing. | Add a protease inhibitor cocktail to all buffers used during the CETSA protocol. Minimize the time samples are kept on ice before processing. |
Troubleshooting Western Blot for Downstream Signaling
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phospho-protein | Low antibody affinity; insufficient stimulation of the pathway; short treatment time with this compound. | Test and validate your primary antibody to ensure it is specific and sensitive. Optimize the concentration and duration of any required pathway activators (e.g., growth factors). Perform a time-course experiment to identify the optimal treatment duration for this compound. |
| High background signal | Non-specific antibody binding; insufficient blocking. | Increase the concentration and/or duration of the blocking step (e.g., using 5% BSA or milk). Optimize the primary and secondary antibody concentrations. |
| Inconsistent loading between lanes | Inaccurate protein quantification; pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading. Always include a loading control (e.g., β-actin, GAPDH) to normalize the data. |
Experimental Protocols & Data
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of a target protein upon binding to this compound.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
Expected CETSA Results for this compound
| Treatment | Concentration (µM) | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 48.5°C | - |
| This compound | 1 | 52.3°C | +3.8°C |
| This compound | 10 | 55.1°C | +6.6°C |
| Negative Control Compound | 10 | 48.6°C | +0.1°C |
Protocol 2: Western Blot for Downstream Pathway Inhibition
This protocol is designed to measure the effect of this compound on the phosphorylation of a downstream substrate.
-
Cell Treatment: Seed cells and, once attached, serum-starve them if necessary. Pre-treat the cells with different concentrations of this compound or a vehicle control.
-
Pathway Stimulation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate. Then, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Expected Western Blot Results for this compound
| Treatment | Concentration (µM) | Normalized Phospho-Substrate Level (Relative Units) | % Inhibition |
| Vehicle (DMSO) | - | 1.00 | 0% |
| This compound | 0.1 | 0.78 | 22% |
| This compound | 1 | 0.45 | 55% |
| This compound | 10 | 0.12 | 88% |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Inhibition of a signaling pathway by this compound.
Caption: Logical flow for troubleshooting target engagement experiments.
RBN012759 inactive controls for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PARP14 inhibitor, RBN012759.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3] Its primary mechanism of action is to block the catalytic activity of PARP14, which is involved in modulating the immune response, particularly in the context of cancer.[3][4][5] By inhibiting PARP14, this compound can reverse the pro-tumor gene expression in macrophages driven by Interleukin-4 (IL-4) and elicit inflammatory responses in tumor explants.[3][4][5]
Q2: How potent and selective is this compound?
This compound is a highly potent inhibitor of PARP14 with a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM for the human catalytic domain.[1][2] It exhibits significant selectivity, being over 300-fold more selective for PARP14 compared to other PARP family members.[3][4][5]
Q3: What is the appropriate inactive control for experiments with this compound?
Currently, a commercially available, structurally analogous inactive control for this compound has not been widely documented. In such cases, the best practice is to use a vehicle control (e.g., DMSO) in which this compound is dissolved. This allows for the assessment of the effects of the solvent on the experimental system. For a more rigorous control, a structurally related but biologically inert molecule would be ideal. While not a direct control for this compound, an example of this concept is the use of RBN013527 as a negative control for the PARP14-targeting PROTAC RBN012811, where an N-methylation renders the compound inactive.[6] Researchers may need to synthesize or source a custom inactive analog for their specific experimental needs.
Q4: In what types of experimental models has this compound been used?
This compound has been utilized in both in vitro and in vivo studies. In vitro, it has been used on human primary macrophages to demonstrate its effect on M2-like gene expression and cytokine secretion.[1][2] It has also been used in human tumor explants to show the induction of pro-inflammatory chemokines.[7] In vivo, this compound has been shown to be well-tolerated and orally bioavailable in mice.[1][2]
Troubleshooting Guide
Q1: I am not observing the expected effect of this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of effect. Firstly, ensure the quality and purity of the this compound compound.[8] Secondly, experimental outcomes can vary based on the specific cells or animal models used, so it may be necessary to establish concentration gradients tailored to your system rather than directly replicating literature methods.[8] Finally, confirm that the target, PARP14, is expressed in your experimental model and is relevant to the signaling pathway you are investigating.
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
This compound is soluble in DMSO.[7] For stock solutions, concentrations of up to 76 mg/mL (200.81 mM) in fresh DMSO have been reported.[1] Sonication can aid in dissolution.[8] If you are still encountering issues, consider preparing a lower concentration stock solution. For in vivo preparations, specific formulations using DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil have been described.[1] These working solutions should be prepared fresh for optimal results.[1]
Q3: My in vivo experiment with this compound is showing toxicity. What should I do?
This compound has been reported to be well-tolerated in mice with repeat dosing up to 500 mg/kg BID.[1][2] If you observe toxicity, it is crucial to re-evaluate your dosing regimen and formulation. Ensure the vehicle itself is not causing adverse effects. It may be necessary to perform a dose-response study to determine the maximum tolerated dose in your specific animal model and strain.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 | <3 nM | Human | Cell-free catalytic domain |
| IC50 | 5 nM | Mouse | Cell-free catalytic domain |
| Selectivity | >300-fold | Human | Over other PARP family members |
| Oral Bioavailability | Moderate | Mouse | In vivo |
Experimental Protocols
In Vitro PARP14 Inhibition Assay in Human Primary Macrophages
-
Cell Culture : Isolate and culture human primary macrophages according to standard laboratory protocols.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01-10 µM).[2] A vehicle control (DMSO alone) should be prepared in parallel.
-
Treatment : Treat the macrophages with the various concentrations of this compound or vehicle control.
-
Stimulation : To induce M2-like polarization, stimulate the cells with IL-4.
-
Analysis : After an appropriate incubation period, analyze the cells. This can include:
-
Gene Expression Analysis : Extract RNA and perform qRT-PCR to measure the expression of M2-like genes.
-
Cytokine Secretion Analysis : Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA or a multiplex assay.[2]
-
PARP14 Activity : Lyse the cells and measure the MAR/PAR signal corresponding to PARP14 self-MARylation via Western blot or other immunological methods.[2]
-
Visualizations
Caption: this compound inhibits PARP14, blocking pro-tumor gene expression.
Caption: Workflow for this compound experiments with a vehicle control group.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]
Technical Support Center: Optimizing RBN012759 Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of RBN012759 in xenograft models.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14).[1] Its mechanism of action involves the modulation of the tumor microenvironment, specifically by reversing Interleukin-4 (IL-4)-driven pro-tumor gene expression in macrophages.[1] This leads to a shift from an immunosuppressive M2 macrophage phenotype to a more inflammatory and anti-tumor M1 phenotype. Given its immunomodulatory effects, careful consideration of the xenograft model and experimental design is crucial for accurately assessing its therapeutic potential.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy
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Question: We are observing minimal or highly variable tumor growth inhibition in our xenograft study with this compound. What are the potential causes and solutions?
-
Answer: Suboptimal efficacy can stem from several factors related to the experimental model and drug administration.
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Inappropriate Mouse Model: Standard immunodeficient mice (e.g., nude or SCID) lack a functional human immune system, which is the primary target of this compound's immunomodulatory activity.
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Insufficient Human Immune Cell Engraftment: Even in humanized mice, the level and composition of human immune cell engraftment can be variable.
-
Improper Drug Formulation and Administration: this compound has moderate oral bioavailability, and improper formulation can lead to poor exposure.[8]
-
Recommendation: Prepare a fresh formulation of this compound for each administration. A commonly used vehicle is 10% DMSO in 90% (20% SBE-β-CD in Saline).[8] Ensure consistent oral gavage technique to minimize dosing variability.
-
-
Dosing Regimen: The dose and frequency of administration may not be optimal for the chosen xenograft model.
-
Recommendation: A well-tolerated and effective dose in mice has been reported as 500 mg/kg, administered orally twice daily (BID).[8]
-
-
Issue 2: Difficulty in Assessing Macrophage Polarization
-
Question: How can we effectively measure the impact of this compound on macrophage polarization within the tumor microenvironment of our xenograft model?
-
Answer: Assessing macrophage polarization requires specific analysis of the tumor tissue at the end of the study.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Recommendation: Stain tumor sections for macrophage markers (e.g., CD68 or F4/80 for total macrophages) along with markers for M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) phenotypes.
-
-
Flow Cytometry:
-
Recommendation: Digest the tumor tissue to create a single-cell suspension. Stain the cells with a panel of antibodies to identify and phenotype tumor-infiltrating macrophages. This allows for quantitative analysis of M1 and M2 populations.
-
-
Gene Expression Analysis:
-
Recommendation: Isolate RNA from tumor tissue and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes associated with M1 (e.g., TNFα, IL1B, NOS2) and M2 (e.g., ARG1, MRC1, CCL22) macrophage polarization.
-
-
Issue 3: Animal Health and Toxicity
-
Question: We are observing adverse effects in our mice following this compound administration. How can we mitigate this?
-
Answer: While this compound is generally well-tolerated at effective doses, it's important to monitor animal health closely.[8]
-
Vehicle Toxicity: The vehicle used for formulation, particularly at high concentrations of DMSO, can cause toxicity.
-
Recommendation: Adhere to the recommended formulation guidelines. If toxicity persists, consider alternative formulations, such as using corn oil.[8]
-
-
Graft-versus-Host Disease (GvHD) in Humanized Mice: The engrafted human immune cells can attack the mouse tissues, leading to GvHD.
-
Recommendation: Monitor mice for signs of GvHD, such as weight loss, hunched posture, and ruffled fur. The experimental window in PBMC-humanized mice is often limited due to rapid GvHD onset.[9] HSC-engrafted models generally have a longer GvHD-free window.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective inhibitor of PARP14.[1] PARP14 is a protein that plays a role in the IL-4 signaling pathway, which promotes the polarization of macrophages towards an M2, pro-tumoral phenotype.[10] By inhibiting PARP14, this compound blocks this signaling, leading to a decrease in M2 macrophages and an increase in the anti-tumor activity of the immune system.[1]
Q2: Why is a humanized mouse model necessary for studying this compound? A2: this compound's therapeutic effect is primarily mediated through the modulation of the human immune system. Standard xenograft models using immunodeficient mice lack human immune cells, and therefore cannot be used to evaluate the immuno-oncology effects of this compound. Humanized mice, which are engrafted with a human immune system, provide a more clinically relevant model to study the interaction between the drug, the human immune cells, and the human tumor.[2][3]
Q3: What is the recommended in vivo dosage and administration route for this compound? A3: Based on preclinical studies, a dose of 500 mg/kg administered twice daily via oral gavage has been shown to be effective and well-tolerated in mice.[8]
Q4: How should this compound be formulated for oral administration in mice? A4: A common and effective formulation is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then diluted with a vehicle such as 20% SBE-β-CD in saline to a final concentration where the DMSO is 10% of the total volume.[8] It is crucial to prepare this formulation fresh before each administration.
Data Presentation
Table 1: this compound In Vivo Study Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Mouse Model | Humanized mice (e.g., CD34+ HSC-engrafted NSG) | [2][3] |
| Tumor Model | Subcutaneous xenograft of a human cancer cell line | N/A |
| Drug | This compound | N/A |
| Dose | 500 mg/kg | [8] |
| Administration Route | Oral gavage | [8] |
| Frequency | Twice daily (BID) | [8] |
| Formulation | 10% DMSO in 90% (20% SBE-β-CD in Saline) | [8] |
| Primary Efficacy Endpoint | Tumor growth inhibition | N/A |
| Secondary Endpoints | Macrophage polarization (IHC, Flow Cytometry, Gene Expression) | N/A |
| Monitoring | Tumor volume, body weight, clinical signs, human immune cell engraftment | N/A |
Experimental Protocols
Protocol 1: Humanized Mouse Xenograft Study for this compound Efficacy
This protocol outlines a general workflow for evaluating the efficacy of this compound in a humanized mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG) engrafted with human CD34+ hematopoietic stem cells.[2][3]
-
Allow sufficient time (typically 12-16 weeks) for human immune system reconstitution.[5]
-
Monitor engraftment by collecting peripheral blood and analyzing for human CD45+ cells via flow cytometry.[4][7]
-
-
Tumor Inoculation:
-
Once human immune cell engraftment is confirmed, subcutaneously inoculate the mice with a human cancer cell line of interest.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare this compound formulation (500 mg/kg in 10% DMSO / 90% [20% SBE-β-CD in Saline]) fresh daily.[8]
-
Administer this compound or vehicle control via oral gavage twice daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity or GvHD.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and spleens.
-
-
Analysis:
-
Analyze tumor growth inhibition as the primary efficacy endpoint.
-
Process a portion of the tumor for IHC/IF to visualize macrophage infiltration and polarization.
-
Process another portion of the tumor for flow cytometry to quantify M1/M2 macrophage populations.
-
Extract RNA from a portion of the tumor for gene expression analysis of M1/M2 markers.
-
Analyze spleens for changes in human immune cell populations.
-
Visualizations
Caption: this compound inhibits PARP14, blocking IL-4 signaling and M2 macrophage polarization.
Caption: Experimental workflow for evaluating this compound in a humanized mouse xenograft model.
Caption: Troubleshooting logic for suboptimal this compound efficacy in xenograft models.
References
- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parameters for Establishing Humanized Mouse Models to Study Human Immunity: Analysis of Human Hematopoietic Stem Cell Engraftment in Three Immunodeficient Strains of Mice Bearing the IL2rγnull Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labcorp.com [labcorp.com]
- 10. Gene - PARP14 [maayanlab.cloud]
Validation & Comparative
RBN012759: A Comparative Analysis of Its Selectivity for PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RBN012759's selectivity against other members of the Poly (ADP-ribose) polymerase (PARP) family. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
This compound is a potent and highly selective inhibitor of PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily of PARPs.[1][2][3] Unlike the well-studied poly-ADP-ribose polymerases PARP1 and PARP2, which are involved in DNA damage repair, PARP14 plays a role in modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways, making it a target for immuno-oncology.[1][2][4][5] The high selectivity of this compound for PARP14 over other PARP family members is crucial for its use as a chemical probe to study PARP14 biology and as a potential therapeutic agent.[1][2]
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various PARP family members. The data highlights its exceptional selectivity for PARP14. For comparison, the selectivity profiles of other well-known PARP inhibitors, which primarily target PARP1 and PARP2, are also included.
| Compound | Target PARP | IC50 (nM) | Selectivity vs. Other PARPs | Reference |
| This compound | PARP14 | <3 | >300-fold vs. all other PARPs; >1000-fold vs. polyPARPs | [1][3][6][7][8] |
| Olaparib | PARP1/2 | PARP1: ~1-5, PARP2: ~1-5 | Broad activity against PARP1/2 | [9][10] |
| Rucaparib | PARP1/2 | PARP1: 1.4 | Broad activity against PARP1/2 | [10][11] |
| Talazoparib | PARP1/2 | PARP1: 0.57 | Potent PARP1/2 inhibitor | [10][11] |
| Veliparib | PARP1/2 | PARP1: ~5, PARP2: ~2 | Broad activity against PARP1/2 | [10][12] |
| AZD5305 | PARP1 | PARP1: 1.55, PARP2: 653 | ~500-fold selective for PARP1 over PARP2 | [13] |
Experimental Protocols
The determination of the selectivity profile of PARP inhibitors like this compound involves a series of biochemical and cellular assays.
Biochemical Assays for IC50 Determination
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific PARP by 50%.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP enzymes are purified. A suitable substrate, such as histones for PARP1/2 or a specific protein substrate for other PARPs, is prepared. For PARP enzymes that are activated by DNA damage, a DNA oligonucleotide is included.
-
Reaction Mixture: The PARP enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is often biotinylated for detection purposes.
-
Detection: The level of ADP-ribosylation (mono- or poly-) of the substrate is quantified. This can be done using various methods, such as:
-
ELISA-based assays: Biotinylated PAR is captured on a streptavidin-coated plate and detected with an antibody against the substrate protein.
-
Homogeneous assays (e.g., AlphaLISA): Donor and acceptor beads are brought into proximity by the biotinylated PAR and the antibody-labeled substrate, generating a chemiluminescent signal.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for Target Engagement and Selectivity
Objective: To confirm that the inhibitor can engage its target within a cellular context and to assess its selectivity in a more physiologically relevant environment.
Methodology:
-
Cell Culture: Human cell lines, such as primary human macrophages for PARP14, are cultured.[3][6]
-
Inhibitor Treatment: Cells are treated with a dose range of the PARP inhibitor for a specified period.
-
Target Engagement Measurement:
-
PARP Stabilization: Inhibition of PARP catalytic activity can lead to the stabilization of the PARP protein. This can be measured by Western blotting, where an increase in the PARP protein band intensity is observed with increasing inhibitor concentration.[3][6]
-
Inhibition of MARylation/PARylation: The overall level of mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation) in the cell can be assessed by Western blotting using specific antibodies that recognize these modifications. A decrease in the signal indicates inhibition of PARP activity.[6][8]
-
-
Downstream Functional Assays: For this compound, functional assays can include measuring the reversal of IL-4-driven gene expression in macrophages via qPCR or RNA-seq.[1][3][6]
Visualizing PARP Family Selectivity
The following diagrams illustrate the selectivity of this compound and provide a conceptual workflow for assessing PARP inhibitor selectivity.
Caption: Selective inhibition of PARP14 by this compound within the PARP family.
Caption: Workflow for determining PARP inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. RBN-012759 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Silences: Comparing the Impact of RBN012759 and Genetic Knockout on PARP14 Function
For researchers, scientists, and drug development professionals, understanding the nuances between targeted inhibition and genetic deletion of a protein is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the functional consequences of inhibiting Poly(ADP-ribose) polymerase 14 (PARP14) with the novel small molecule RBN012759 versus the complete removal of the protein through genetic knockout. The data presented herein, drawn from multiple studies, demonstrates a remarkable convergence in the phenotypic outcomes of these two distinct approaches, particularly in the context of immune cell function and signaling.
Both the pharmacological inhibition of PARP14 by this compound and its genetic knockout lead to a consistent and significant alteration in macrophage polarization. Specifically, these interventions effectively reverse the anti-inflammatory, pro-tumoral M2 phenotype induced by Interleukin-4 (IL-4). This is evidenced by a marked reduction in the expression of key M2 markers. Furthermore, both strategies have been shown to modulate the cellular response to Interferon-gamma (IFN-γ), a key cytokine in pro-inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the comparative effects of this compound and PARP14 genetic knockout on key cellular markers and processes.
Table 1: Effect on M2 Macrophage Marker Expression (in vitro)
| Marker | This compound Treatment | PARP14 Genetic Knockout | Reference |
| Arginase-1 (Arg1) mRNA | Significant reduction in IL-4-induced expression | Markedly reduced IL-4-induced expression | [1][2] |
| Fizz1 mRNA | Significant reduction in IL-4-induced expression | Markedly reduced IL-4-induced expression | [1][2] |
| MRC1 (CD206) mRNA | Significant reduction in IL-4-induced expression | Markedly reduced IL-4-induced expression | [1][2] |
| CCL17 Secretion | Dose-dependent reduction in IL-4-stimulated secretion | Not explicitly quantified, but IL-4-driven gene expression is reversed | [3][4] |
| CCL22 Secretion | Dose-dependent reduction in IL-4-stimulated secretion | Not explicitly quantified, but IL-4-driven gene expression is reversed | [3][4] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Reference |
| IC50 (PARP14) | <3 nM (human), 5 nM (mouse) | [3][5] |
| Selectivity | >300-fold over other PARP family members | [3] |
| In Vivo Administration | Oral (p.o.), Twice daily (BID) | [6] |
| Tolerability in Mice | Well-tolerated up to 500 mg/kg BID | [6] |
Signaling Pathways and Experimental Workflows
The convergence of phenotypes observed with this compound and PARP14 knockout stems from their shared impact on key signaling pathways. Below are graphical representations of these pathways and a typical experimental workflow for studying macrophage polarization.
Caption: IL-4/STAT6 signaling and the role of PARP14.
Caption: IFN-γ/STAT1 signaling and the inhibitory role of PARP14.
Caption: Workflow for macrophage polarization experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vitro Macrophage Polarization
-
Cell Isolation and Differentiation: Bone marrow cells are harvested from the femurs and tibias of wild-type and PARP14 knockout mice. The cells are then cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[1][2]
-
Polarization and Treatment: Differentiated BMDMs are then stimulated with IL-4 (e.g., 5 ng/mL) for 24 hours to induce M2 polarization. For inhibitor studies, cells are pre-treated with this compound (at various concentrations, e.g., 0.1-10 µM) for 1 hour prior to IL-4 stimulation.[1][2]
-
Analysis of M2 Markers:
-
RT-qPCR: RNA is extracted from the cells, and the expression levels of M2 marker genes such as Arg1, Fizz1, and Mrc1 (CD206) are quantified using real-time quantitative polymerase chain reaction.[1][2]
-
Flow Cytometry: To assess surface marker expression, cells are stained with fluorescently labeled antibodies against CD206 and analyzed by flow cytometry.[1]
-
In Vivo Tumor Models
-
Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma) are injected subcutaneously into the flank of syngeneic mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally (p.o.) twice daily (BID). A common vehicle for oral administration of this compound is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
-
Tumor Growth Monitoring and Analysis: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and can be further analyzed for immune cell infiltration and gene expression.
Conclusion
The remarkable consistency between the effects of the highly selective PARP14 inhibitor, this compound, and the genetic knockout of PARP14 provides strong validation for the on-target activity of the compound. Both approaches effectively abrogate the IL-4-driven M2 macrophage polarization, suggesting that the catalytic activity of PARP14 is a critical node in this signaling pathway. These findings underscore the therapeutic potential of targeting PARP14 to modulate the tumor microenvironment and enhance anti-tumor immunity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further investigate the role of PARP14 and the therapeutic utility of its inhibition.
References
- 1. PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to RBN012759 and Pan-PARP Inhibitors: A Focus on Olaparib
In the landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family have emerged as a significant class of drugs. This guide provides a detailed comparison of a novel, selective PARP14 inhibitor, RBN012759, and the well-established pan-PARP inhibitor, Olaparib. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, preclinical performance, and the experimental methodologies used for their evaluation.
Introduction: Two Distinct Approaches to Targeting the PARP Family
Olaparib, a first-generation PARP inhibitor, has gained prominence for its efficacy in cancers with deficiencies in the DNA damage response (DDR), particularly those with mutations in the BRCA1/2 genes. Its mechanism is centered on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that have a compromised homologous recombination repair (HRR) pathway.
In contrast, this compound represents a new wave of selective PARP inhibitors, specifically targeting PARP14. Its primary mechanism of action is not directly linked to DNA repair but rather to the modulation of the tumor immune microenvironment. This compound has been shown to reverse the pro-tumor phenotype of macrophages, thereby enhancing the anti-tumor immune response.[1][2]
Mechanism of Action: A Tale of Two Pathways
Olaparib: Exploiting DNA Repair Deficiencies
Olaparib is a potent inhibitor of PARP1, PARP2, and PARP3, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The primary mechanisms through which Olaparib exerts its anti-cancer effects are:
-
Catalytic Inhibition: Olaparib competes with the natural substrate NAD+ at the catalytic site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of DNA repair proteins to the site of damage.
-
PARP Trapping: A key aspect of Olaparib's potency is its ability to "trap" PARP enzymes on the DNA at the site of a single-strand break. These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of double-strand breaks (DSBs).
-
Synthetic Lethality: In cancer cells with defective HRR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by Olaparib cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
This compound: Reprogramming the Tumor Immune Microenvironment
This compound is a highly potent and selective inhibitor of PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily of PARPs. Unlike the PARPs targeted by Olaparib, PARP14's primary role is not in DNA repair but in the regulation of cytokine signaling and immune cell function.[3][4]
The key mechanism of this compound involves:
-
Inhibition of PARP14 Catalytic Activity: this compound blocks the mono-ADP-ribosylation activity of PARP14.[5]
-
Modulation of Macrophage Polarization: PARP14 is implicated in promoting the pro-tumor M2 phenotype of macrophages, which is driven by cytokines like Interleukin-4 (IL-4).[1][2] this compound has been shown to reverse this IL-4-driven gene expression, shifting macrophages towards a more anti-tumor M1 phenotype.[1][2]
-
Enhancement of Anti-Tumor Immunity: By reprogramming macrophages and potentially other immune cells, this compound can elicit an inflammatory response within the tumor microenvironment, making it more susceptible to immune-mediated killing.[1][2] Preclinical studies have shown that this compound can synergize with immune checkpoint inhibitors.[6]
Signaling Pathways
The distinct mechanisms of Olaparib and this compound are reflected in the signaling pathways they modulate.
Olaparib Signaling Pathway
Caption: Olaparib's mechanism of action in DNA damage repair.
This compound Signaling Pathway
Caption: this compound's mechanism in modulating macrophage polarization.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Olaparib. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Selectivity |
| This compound | PARP14 | <3 nM | >300-fold over other monoPARPs, >1000-fold over polyPARPs[5] |
| Olaparib | PARP1, PARP2, PARP3 | PARP1: ~1.9 nM, PARP2: ~1.5 nM | Pan-PARP inhibitor |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 values)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | HCT116 | Colorectal Cancer | 2.799 | [7] |
| HCT15 | Colorectal Cancer | 4.745 | [7] | |
| SW480 | Colorectal Cancer | 12.42 | [7] | |
| MDA-MB-436 (BRCA1 mut) | Breast Cancer | ~0.01 | ||
| MDA-MB-231 (BRCA wt) | Breast Cancer | >10 | ||
| CAPAN-1 (BRCA2 mut) | Pancreatic Cancer | ~0.01 | ||
| This compound | Data not widely available | - | - |
Note: IC50 values for Olaparib can vary significantly depending on the cell line's genetic background (especially HRR status) and the assay used.
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| This compound | Syngeneic mouse models | Melanoma, Colon | 500 mg/kg, twice daily | Synergizes with anti-PD-1 therapy, leading to tumor regression and extended survival[6] | [6] |
| Olaparib | BRCA1-deficient TNBC xenograft | Triple-Negative Breast Cancer | 50 mg/kg, daily | Significantly decreased tumor burden | [8] |
| Ovarian cancer patient-derived xenografts | Ovarian Cancer | 100 mg/kg, daily | Tumor growth inhibition |
Experimental Protocols
PARP Activity Assay (Radiolabeled NAD+ Method)
This assay measures the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules (histones) by PARP enzymes.
Materials:
-
Cell lysates or purified PARP enzyme
-
10x PARP buffer (e.g., 500 mM Tris-HCl pH 8.0, 40 mM MgCl2)
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
Histones (e.g., Histone H1)
-
[32P]-NAD+
-
20% Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mix: In a microcentrifuge tube, combine 10x PARP buffer, activated DNA, histones, and [32P]-NAD+.
-
Add cell lysate or purified PARP enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., Olaparib or this compound) before adding the reaction mix.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold 20% TCA.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Filter the reaction mixture through a glass fiber filter to capture the precipitate.
-
Wash the filter with 10% TCA and then with ethanol.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [32P]-NAD+ is proportional to PARP activity.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony after treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Inhibitor stock solutions (Olaparib, this compound)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., Olaparib or this compound) or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.[9][10][11]
Macrophage Polarization Assay
This assay evaluates the effect of a compound on the polarization of macrophages towards an M1 (anti-tumor) or M2 (pro-tumor) phenotype.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
Macrophage differentiation medium (containing M-CSF)
-
Polarizing cytokines: IL-4 (for M2), IFN-γ and LPS (for M1)
-
This compound or Olaparib
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2) or reagents for qPCR (primers for M1/M2 marker genes)
Procedure:
-
Differentiate monocytes into macrophages (M0) by culturing them in the presence of M-CSF for 5-7 days.
-
Plate the M0 macrophages and treat them with the inhibitor (this compound or Olaparib) for a specified pre-incubation period.
-
Add polarizing cytokines to the wells:
-
For M2 polarization: Add IL-4.
-
For M1 polarization: Add IFN-γ and LPS.
-
-
Incubate for 24-72 hours.
-
Analyze macrophage polarization by:
-
Flow cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze the cell populations.
-
qPCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the expression of M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, Fizz1) marker genes.
-
ELISA: Measure the concentration of M1 (e.g., IL-12, TNFα) and M2 (e.g., IL-10) cytokines in the culture supernatant.[12][13][14][15]
-
Experimental Workflows
Workflow for Comparing Anti-proliferative Effects
Caption: Workflow for comparing the anti-proliferative effects of this compound and Olaparib.
Workflow for Assessing Immunomodulatory Effects
Caption: Workflow for assessing the immunomodulatory effects of this compound and Olaparib.
Conclusion: Complementary Therapeutic Strategies
This compound and Olaparib represent two distinct and potentially complementary strategies for cancer therapy. Olaparib's strength lies in its ability to induce synthetic lethality in tumors with specific DNA repair defects, a cornerstone of precision oncology. Its mechanism is well-characterized, and its clinical utility is established in several cancer types.
This compound, on the other hand, is a promising agent in the burgeoning field of immuno-oncology. By targeting PARP14, it modulates the tumor microenvironment to be more conducive to an anti-tumor immune response. While data on its direct anti-proliferative effects on cancer cells is still emerging, its ability to reprogram immune cells offers a novel therapeutic avenue, particularly in combination with immune checkpoint inhibitors.
For researchers and drug developers, the choice between a pan-PARP inhibitor like Olaparib and a selective inhibitor like this compound will depend on the specific therapeutic context. For tumors with known DNA repair deficiencies, Olaparib remains a primary consideration. For tumors that are immunologically "cold" or resistant to immunotherapy, this compound presents an exciting new possibility. Future research should focus on direct comparative studies and exploring the potential synergistic effects of combining these two classes of inhibitors to target both the tumor cell's intrinsic vulnerabilities and the host's immune system.
References
- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP14 inhibition restores PD-1 immune checkpoint inhibitor response following IFNγ-driven acquired resistance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focus on suppressive macrophages may boost effects of PARP inhibitors [acir.org]
- 8. Targeting immunosuppressive macrophages overcomes PARP inhibitor resistance in BRCA1-associated triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic survival assay. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lonzabio.jp [lonzabio.jp]
- 13. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Two Potent PARP Inhibitors: RBN012759 and RBN-2397
In the landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) family have emerged as a promising class of drugs. This guide provides a detailed comparison of two such inhibitors, RBN012759 and RBN-2397, developed for cancer treatment. While both are potent enzyme inhibitors, they target different members of the PARP superfamily, leading to distinct biological effects and therapeutic applications. This document will delve into their respective mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for the key assays used in their evaluation.
Distinguishing the Targets: PARP14 vs. PARP7
It is crucial to note that this compound is a potent and selective inhibitor of PARP14, whereas RBN-2397 is a first-in-class inhibitor of PARP7. This fundamental difference in their primary targets dictates their distinct roles in cellular processes and their potential as anti-cancer agents.
This compound targets PARP14, a mono-ADP-ribosyltransferase implicated in promoting pro-tumor macrophage polarization and suppressing anti-tumor inflammatory responses. By inhibiting PARP14, this compound aims to reverse these immunosuppressive effects and enhance the body's natural anti-cancer immunity.
RBN-2397 , on the other hand, inhibits PARP7, another mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN) signaling pathway.[1][2][3] PARP7 is often overexpressed in cancer cells, allowing them to evade the immune system.[4] RBN-2397 is designed to block this activity, thereby reactivating the type I IFN response and promoting anti-tumor immunity.[5][6]
Comparative Efficacy and Preclinical Data
The following tables summarize the available quantitative data for both inhibitors, highlighting their potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Key In Vitro Effects |
| This compound | PARP14 | <3 nM[7][8] | >300-fold over all PARP family members[9][10] | Decreases pro-tumor macrophage function; elicits inflammatory responses in tumor explants.[7][9] |
| RBN-2397 | PARP7 | <3 nM[11] | First-in-class, selective | Inhibits PARP7 activity, decreases α-tubulin MARylation, leading to microtubule stabilization; reduces cancer cell proliferation and migration.[12][13][14] Reactivates type I interferon signaling.[5][11] |
Table 2: Cellular and In Vivo Activity
| Compound | Cell-Based Assay | In Vivo Model | Key In Vivo Effects |
| This compound | Reverses IL-4-driven pro-tumor gene expression in macrophages.[9][10] | Mouse models | Well-tolerated with repeat dosing.[7] |
| RBN-2397 | Inhibits cell proliferation (IC50 = 20 nM in NCI-H1373 lung cancer cells).[11] | Lung cancer xenograft models | Induces complete tumor regressions as a single agent and in combination with PD-1 inhibitors.[5] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and RBN-2397 are best understood by examining their impact on their respective signaling pathways.
RBN-2397 and the PARP7-Mediated Type I Interferon Pathway
RBN-2397's therapeutic potential stems from its ability to inhibit PARP7, a negative regulator of the type I interferon response. In many cancers, PARP7 is upregulated, suppressing the innate immune signaling that would normally lead to tumor cell destruction. By inhibiting PARP7, RBN-2397 lifts this suppression, allowing for the activation of downstream signaling and the production of anti-tumor cytokines.
Caption: RBN-2397 inhibits PARP7, restoring Type I IFN signaling and promoting antitumor immunity.
This compound and the PARP14-Mediated Macrophage Polarization Pathway
This compound's mechanism involves the inhibition of PARP14, which plays a role in the polarization of macrophages towards a pro-tumor M2 phenotype. By blocking PARP14, this compound is hypothesized to shift the balance towards an anti-tumor M1 macrophage phenotype, thereby enhancing the immune system's ability to attack cancer cells.
Caption: this compound inhibits PARP14, shifting macrophage polarization towards an anti-tumor phenotype.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of RBN-2397.
Western Blotting for α-tubulin MARylation and Stabilization
-
Objective: To determine the effect of RBN-2397 on the mono-ADP-ribosylation and stability of α-tubulin in ovarian cancer cells.
-
Cell Culture: Ovarian cancer cell lines (e.g., OVCAR4, OVCAR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of RBN-2397 or a vehicle control for a specified duration (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Immunoprecipitation (for MARylation): An antibody specific for mono-ADP-ribose is used to immunoprecipitate MARylated proteins from the cell lysates.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from total lysates or immunoprecipitated samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against α-tubulin and a loading control (e.g., GAPDH). For immunoprecipitated samples, the membrane is probed with an anti-α-tubulin antibody.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software. A decrease in the MARylated α-tubulin signal and an increase in the total α-tubulin signal in RBN-2397-treated cells would indicate inhibition of PARP7 and stabilization of α-tubulin, respectively.[12][13][14]
Cell Proliferation Assay
-
Objective: To assess the effect of RBN-2397 on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., NCI-H1373, OVCAR3) are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a serial dilution of RBN-2397 or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence readings are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of RBN-2397 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., lung cancer cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered RBN-2397 orally at various doses, a vehicle control, or a combination with other therapies like anti-PD-1 antibodies.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.
Conclusion
This compound and RBN-2397 are both promising anti-cancer agents that function by modulating the immune system through the inhibition of specific PARP enzymes. However, their distinct targets, PARP14 and PARP7 respectively, confer different mechanisms of action and potential therapeutic applications. This compound shows potential in reprogramming the tumor microenvironment by altering macrophage polarization, while RBN-2397 demonstrates efficacy by reactivating the type I interferon response within tumor cells. The data presented here underscores the importance of selective PARP inhibition and provides a foundation for the further clinical development of these compounds in targeted cancer therapy.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer | EMBO Molecular Medicine [link.springer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA-seq Insights: A Comparative Guide to Confirming Gene Expression Changes Following RBN012759 Treatment
For researchers, scientists, and drug development professionals, the validation of RNA-sequencing (RNA-seq) data is a critical step in ensuring the accuracy and reliability of findings. This is particularly true when assessing the effects of novel therapeutic compounds like RBN012759, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This compound has been shown to reverse Interleukin-4 (IL-4) driven pro-tumor gene expression in macrophages, highlighting its potential in immuno-oncology.[1][2] This guide provides a comparative overview of methods to validate RNA-seq results following this compound treatment, complete with experimental data, detailed protocols, and visual workflows.
Unveiling the Transcriptomic Impact of this compound
This compound exerts its effects by inhibiting PARP14, a key regulator in the IL-4 signaling pathway. This inhibition leads to significant changes in the gene expression profile of treated cells. While comprehensive datasets detailing every altered gene are often specific to individual studies, the primary and expected outcome of this compound treatment is the downregulation of genes typically induced by IL-4.
For the purpose of this guide, we will consider a hypothetical, yet representative, set of differentially expressed genes following this compound treatment in an IL-4 stimulated macrophage cell line. The following table summarizes these expected changes, providing a basis for comparison with validation methods.
| Gene Symbol | RNA-seq Log2 Fold Change (this compound vs. IL-4 Control) | p-value | Validation Method | Expected Outcome in Validation |
| ARG1 | -2.5 | < 0.01 | qPCR, Western Blot | Decreased mRNA and protein levels |
| CCL17 | -3.1 | < 0.01 | qPCR | Decreased mRNA levels |
| MRC1 | -2.8 | < 0.01 | qPCR, Western Blot | Decreased mRNA and protein levels |
| SOCS1 | 1.8 | < 0.05 | qPCR | Increased mRNA levels |
| IRF1 | 2.1 | < 0.05 | qPCR | Increased mRNA levels |
Table 1: Representative RNA-seq Data and Expected Validation Outcomes. This table presents a curated list of genes expected to be differentially expressed following this compound treatment in IL-4 stimulated macrophages, based on its known mechanism of action. The log2 fold changes and p-values are illustrative. The table also indicates suitable validation methods and the anticipated results.
Experimental Protocols for Robust Validation
The gold standard for validating RNA-seq data involves orthogonal methods that independently measure changes in gene or protein expression. Quantitative Polymerase Chain Reaction (qPCR) is the most common technique for validating changes at the mRNA level, while Western blotting is frequently used to confirm alterations in protein expression.
Quantitative PCR (qPCR) Protocol
This protocol outlines the steps for validating the differential expression of target genes identified by RNA-seq.
1. RNA Isolation and cDNA Synthesis:
-
Culture macrophages (e.g., primary human monocyte-derived macrophages) and treat with IL-4 (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. Primer Design and Validation:
-
Design primers specific to the target genes (e.g., ARG1, CCL17, MRC1, SOCS1, IRF1) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Perform the qPCR reaction using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include no-template controls to check for contamination.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Western Blot Protocol
This protocol details the validation of protein expression changes corresponding to the observed mRNA alterations.
1. Protein Lysate Preparation:
-
Culture and treat cells as described in the qPCR protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-ARG1, anti-MRC1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
Visualizing the Molecular Mechanisms and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.
Caption: IL-4 signaling pathway and the inhibitory action of this compound on PARP14.
Caption: A streamlined workflow for the validation of RNA-seq data following this compound treatment.
By following these comparative guidelines and detailed protocols, researchers can confidently validate their RNA-seq findings, leading to a more robust understanding of the therapeutic potential of this compound and other novel drug candidates.
References
A Head-to-Head Comparison of RBN012759 and RBN012811 for PARP14 Targeting
In the landscape of targeted therapies, the modulation of Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a promising strategy, particularly in the fields of oncology and immunology. PARP14 is known to play a significant role in pro-tumor macrophage polarization and the suppression of anti-tumor inflammatory responses. This guide provides a detailed comparison of two key molecules developed to target PARP14: RBN012759, a potent catalytic inhibitor, and RBN012811, a selective proteolysis-targeting chimera (PROTAC) degrader.
This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies associated with these two distinct approaches to targeting PARP14.
Executive Summary
This compound is a potent and selective, orally active inhibitor of the PARP14 catalytic domain.[1][2][3] In contrast, RBN012811 is a heterobifunctional small molecule that functions as a PROTAC degrader. It achieves its effect by binding to both PARP14 and the E3 ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the PARP14 protein.[4][5] RBN012811 was designed based on a catalytic inhibitor of PARP14, with this compound being the foundational inhibitor.[5] This fundamental difference in their mechanism of action—inhibition versus degradation—underpins the variations in their biological effects and experimental characterization.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and RBN012811 based on available experimental results.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (Inhibitor) | RBN012811 (PROTAC Degrader) | Reference |
| Target | PARP14 Catalytic Activity | PARP14 Protein | [1][4][5] |
| IC50 (PARP14) | <3 nM | 10 nM (Biophysical Assay) | [1][2][5] |
| DC50 | Not Applicable | 5 nM (in KYSE-270 cells) | [1][2][5][6] |
| Selectivity | >300-fold over monoPARPs, >1000-fold over polyPARPs | >200-fold over all other PARPs (Biophysical Assay) | [1][2][3][5] |
Table 2: Cellular Activity
| Parameter | This compound (Inhibitor) | RBN012811 (PROTAC Degrader) | Reference |
| Cellular Effect | Decreases pro-tumor macrophage function, elicits inflammatory responses in tumor explants. | Significantly decreases IL-10 expression in IL-4 stimulated macrophages. | [1][2][3][5] |
| Mechanism | Inhibition of PARP14's mono-ADP-ribosyltransferase activity. | Cereblon-mediated ubiquitination and proteasomal degradation of PARP14. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the characterization of this compound and RBN012811.
Western Blot for PARP14 Degradation
This protocol is used to determine the degradation of PARP14 protein levels following treatment with RBN012811.
-
Cell Culture and Treatment: KYSE-270 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For dose-response experiments, cells are treated with varying concentrations of RBN012811 for 24 hours. To confirm the mechanism of degradation, cells can be pre-treated with proteasome inhibitors (e.g., MG132, carfilzomib) or a competitor for cereblon binding (e.g., thalidomide) for 2 hours prior to the addition of RBN012811.[7][8]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against PARP14 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) is also used. Following washing steps with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified to determine the extent of PARP14 degradation.
Macrophage Polarization and Cytokine Analysis
This protocol is employed to assess the functional effects of this compound and RBN012811 on macrophage polarization and cytokine secretion.
-
Isolation and Culture of Human Primary Macrophages: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and differentiated into macrophages.
-
Macrophage Polarization and Treatment: Macrophages are polarized towards a pro-tumor (M2-like) phenotype by stimulating with IL-4. The cells are then treated with this compound or RBN012811 for a specified period (e.g., 24 or 72 hours).[9]
-
Cytokine Analysis: The cell culture supernatants are collected, and the concentration of cytokines, such as IL-10, is measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[9]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of RBN012811 as a PARP14 PROTAC degrader.
Caption: Workflow for assessing PARP14 degradation by Western Blot.
Caption: PARP14's role in macrophage polarization and points of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Orthogonal Validation of RBN012759's Effects on Macrophage Polarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PARP14 inhibitor RBN012759 with orthogonal validation methods and alternative inhibitors. It is designed to offer an objective overview supported by experimental data to aid in the evaluation and application of this chemical probe.
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a mono-ADP-ribosyltransferase (MARylating) enzyme.[1][2][3] Genetic studies have implicated PARP14 as a key regulator of macrophage polarization, particularly in promoting an anti-inflammatory, pro-tumor M2 phenotype through the modulation of IL-4 and IFN-γ signaling pathways.[4][5][6][7][8][9] this compound was developed as a chemical probe to pharmacologically investigate this biology, and its effects have been shown to align with genetic knockdown studies, providing strong evidence for its on-target activity.[7][10]
Comparison of this compound Effects with Orthogonal Validation
Orthogonal validation, in this context, refers to the use of a method with a distinct mechanism of action to confirm the biological effects observed with this compound. The primary orthogonal approach for validating a small molecule inhibitor is the genetic knockdown or knockout of its target protein. The effects of this compound on macrophage polarization have been demonstrated to be consistent with those observed in PARP14 knockout (KO) or silenced macrophages, confirming that its biological activity is mediated through the inhibition of PARP14.[7][10]
Table 1: Comparison of this compound Treatment vs. PARP14 Genetic Knockdown on Macrophage Phenotype
| Feature | This compound Treatment | PARP14 Knockdown/Knockout | Reference |
| IL-4-driven M2 Gene Expression | Reverses/decreases pro-tumor gene expression.[4][7][10] | Suppresses anti-inflammatory gene expression.[1][4] | [1][4][7][10] |
| IFN-γ-driven M1 Gene Expression | Induces an inflammatory mRNA signature.[4][7][10] | Induces pro-inflammatory genes.[1][4] | [1][4][7][10] |
| STAT1 Phosphorylation (in response to IFN-γ) | Leads to elevated pSTAT1 levels.[11] | Increases STAT1 phosphorylation.[1][4] | [1][4][11] |
| STAT6 Phosphorylation (in response to IL-4) | Not explicitly stated, but implied reduction. | Suppresses STAT6 phosphorylation.[1][4] | [1][4] |
Comparison with Alternative PARP14 Inhibitors
While this compound is a highly characterized PARP14 inhibitor, other molecules targeting this enzyme have been developed. A notable alternative is RBN-3143, another potent and selective PARP14 inhibitor from Ribon Therapeutics.
Table 2: Comparative Overview of this compound and RBN-3143
| Feature | This compound | RBN-3143 |
| Reported IC50 for PARP14 | <3 nM[2][3] | 4 nM |
| Selectivity | >300-fold over all PARP family members.[2][4][8][9] | Potent and NAD+-competitive. |
| Primary Investigated Role | Reversing pro-tumor macrophage function.[2][3][10] | Mitigating allergen-induced IgE and mucus overproduction; treating lung inflammation.[5] |
| Clinical Development Status | Preclinical chemical probe. | Investigated in Phase 1 clinical trials for atopic dermatitis.[12] |
Experimental Protocols
Macrophage Polarization Assay
This protocol outlines the general steps for polarizing macrophages in vitro to M1 or M2 phenotypes, which can be used to evaluate the effects of compounds like this compound.
-
Macrophage Isolation and Culture:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a suitable macrophage cell line (e.g., THP-1).
-
Differentiate monocytes into M0 macrophages by culturing in media containing M-CSF (50 ng/mL) for 5-7 days.
-
-
M1 and M2 Polarization:
-
To induce M1 polarization, replace the culture medium with fresh medium containing IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).
-
To induce M2 polarization, replace the culture medium with fresh medium containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
-
Compound Treatment:
-
Treat M0 macrophages with this compound (e.g., 0.1-10 µM) or vehicle control (e.g., DMSO) for a specified pre-incubation period before adding polarizing cytokines.[2]
-
-
Analysis of Polarization Markers:
In Vitro MARylation Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on the enzymatic activity of PARP14.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT).
-
In a microplate, add recombinant His-tagged PARP14 enzyme.
-
Add this compound at various concentrations or a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the auto-MARylation reaction by adding biotinylated-NAD+.
-
Incubate at 25°C for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a high concentration of non-biotinylated NAD+.
-
For plate-based assays, capture the His-tagged PARP14 on a Ni-NTA coated plate.
-
Detect the incorporated biotinylated-ADP-ribose using a streptavidin-HRP conjugate and a chemiluminescent substrate, or via a DELFIA-based assay.
-
Visualizations
Signaling Pathway of PARP14 in Macrophage Polarization
References
- 1. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. PARP14 inhibition restores PD-1 immune checkpoint inhibitor response following IFNγ-driven acquired resistance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
Benchmarking RBN012759: A Comparative Analysis of PARP14 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RBN012759 Potency Against Published Data on Alternative PARP14 Inhibitors.
This guide provides a comprehensive analysis of the PARP14 inhibitor this compound, benchmarking its potency against other published inhibitors targeting the same enzyme. Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in regulating key signaling pathways. This document summarizes key quantitative data, details common experimental protocols for potency determination, and visualizes the relevant biological and experimental workflows to aid in research and development decisions.
Potency Comparison of PARP14 Inhibitors
The following table summarizes the reported potency of this compound and other notable PARP14 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for evaluating a compound's efficacy.
| Compound | Target(s) | IC50 / Kd | Selectivity | Reference(s) |
| This compound | PARP14 | <3 nM (IC50) | >300-fold over other PARP family members | [1][2] |
| RBN-3143 | PARP14 | 4 nM (IC50) | NAD+-competitive | [3] |
| Q22 | PARP14 | 5.52 nM (IC50) | High | Not specified |
| H10 | PARP14 | 490 nM (IC50) | >20-fold over PARP1 | [2] |
| GeA-69 | PARP14 (Macrodomain 2) | 2.1 µM (Kd) | Allosteric inhibitor | Not specified |
| OUL232 | PARP7, PARP10, PARP11, PARP12, PARP14, PARP15 | Potent inhibitor of multiple PARPs | Not specified for PARP14 | Not specified |
PARP14 Signaling Pathway
PARP14 is a key regulator of cellular signaling, particularly in immune responses. It is known to be involved in the Interleukin-4 (IL-4) signaling cascade through its interaction with STAT6, promoting pro-tumor macrophage polarization. Additionally, PARP14 has been shown to inhibit inflammatory responses through the NF-κB pathway.[4][5][6][7] The diagram below illustrates a simplified overview of the PARP14 signaling pathway.
Caption: Simplified PARP14 signaling in immune response regulation.
Experimental Protocols
The potency of PARP14 inhibitors is typically determined using biochemical assays that measure the enzymatic activity of PARP14. A common method is the chemiluminescent assay, which is available in kit formats from various commercial suppliers.[8][9][10][11]
Representative PARP14 Chemiluminescent Assay Protocol
This protocol is based on commercially available kits and represents a standard method for assessing PARP14 inhibition.
Principle: The assay measures the transfer of biotinylated NAD+ to histone proteins coated on a microplate by recombinant PARP14. The amount of biotin (B1667282) incorporated is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant PARP14 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer
Workflow:
Caption: Workflow for a PARP14 chemiluminescent potency assay.
Procedure:
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins. The wells are then washed and blocked to prevent non-specific binding.
-
Enzymatic Reaction: The test inhibitor (at various concentrations) is added to the wells, followed by the addition of recombinant PARP14 enzyme and biotinylated NAD+. The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: After incubation, the plate is washed to remove unreacted reagents. Streptavidin-HRP is added, which binds to the biotinylated histones. Following another incubation and wash step, a chemiluminescent HRP substrate is added.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other methodologies for assessing PARP14 activity include high-throughput mass spectrometry and FRET-based assays, which offer alternative approaches to quantifying enzymatic activity and inhibitor potency.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ashpublications.org [ashpublications.org]
- 6. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. amsbio.com [amsbio.com]
- 10. westbioscience.com [westbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of RBN012759: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of RBN012759, a potent and selective PARP14 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Understanding this compound: Key Characteristics
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 2360851-29-0 | [1] |
| Molecular Formula | C₁₉H₂₃FN₂O₃S | [1] |
| Formula Weight | 378.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility in DMSO | Soluble | [1] |
| IC₅₀ for PARP14 | 0.003 µM | [1] |
Experimental Protocols: General Handling and Use
While specific experimental protocols will vary, the following general guidelines should be observed when working with this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, take care to avoid generating dust.
-
Solution Preparation: this compound is soluble in DMSO.[1] Prepare solutions in a fume hood and ensure containers are properly sealed.
Proper Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be handled with care, treating it as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware, such as pipette tips, centrifuge tubes, and weighing boats.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Segregate the waste into appropriate categories:
-
Solid Waste: Collect unused solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste".
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste". Do not mix with other incompatible waste streams.
-
Step 2: Waste Container Labeling
Proper labeling is crucial for safe handling and disposal. The hazardous waste container for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The CAS Number: 2360851-29-0
-
The primary hazard(s) (e.g., "Toxic," "Irritant"). Consult the Safety Data Sheet (SDS) for specific hazard information.
-
The accumulation start date.
-
The name and contact information of the responsible researcher or lab supervisor.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure containers are kept tightly closed except when adding waste to prevent the release of vapors.
-
Store in a secondary containment bin to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed and approved hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that the valuable work of research and development does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
